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Maltohexaose

Cat. No.: B8058912
CAS No.: 133644-78-7
M. Wt: 990.9 g/mol
InChI Key: OCIBBXPLUVYKCH-QXVNYKTNSA-N
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Description

Maltohexaose (B131044) as a Fundamental Glycan Unit in Biological Systems

This compound serves as a fundamental glycan unit involved in various biological processes. As a polysaccharide composed of six glucose units, its transport across cell membranes is vital for cellular metabolism. ontosight.ai This transport is facilitated by specific membrane-bound proteins, including ABC transporters, MFS transporters, and sodium-glucose cotransporters. ontosight.ai The movement of this compound is essential for processes such as glycogen (B147801) synthesis, where it can be converted into glycogen, a primary energy reserve in the liver and muscles. ontosight.ai It also plays a role in cell signaling through interactions with specific receptors and is crucial for nutrient uptake, particularly in microorganisms that utilize polysaccharides as a primary carbon source. ontosight.ai

This compound is a naturally occurring compound found in various plants and microorganisms. ontosight.ai Its structure is similar to other maltooligosaccharides like maltose (B56501) (disaccharide) and maltotriose (B133400) (trisaccharide), differing primarily in the number of glucose units. ontosight.ai The alpha-1,4-glycosidic linkages contribute to its solubility, stability, and reactivity. ontosight.ai As a reducing sugar, this compound can donate electrons, a characteristic shared by sugars with a free aldehyde or ketone group. ontosight.ai

Role in Glycobiology and Glycomics Research

This compound plays a role in glycobiology, the study of the structure, biosynthesis, and biology of glycans, and glycomics, the comprehensive study of glycomes. creative-proteomics.comnih.gov Glycobiology investigates the pivotal roles of glycans in cellular communication, signaling, and recognition processes. creative-proteomics.com Glycomics, a rapidly evolving field, focuses on the high-throughput structural analysis of glycans produced by organisms or their components. neb.com

Understanding the metabolism of glycans, including their synthesis, degradation, and recycling, is a key aspect of glycomics research. creative-proteomics.com this compound, as a specific maltooligosaccharide, is relevant in this context. Research in this area has uncovered metabolic pathways responsible for glycan homeostasis, and dysregulation of these pathways can be associated with various diseases. creative-proteomics.com

Furthermore, this compound and its derivatives are being explored in the context of imaging bacterial infections. Studies have investigated the use of targeted bacteria-specific 18F-fluoro-maltohexaose for PET imaging to distinguish bacterial infection from inflammation in experimental models. jacc.orgsnmjournals.org Another approach involves this compound-indocyanine green (MH-ICG) for near-infrared imaging of endocarditis. plos.org These applications highlight the potential of this compound-based probes in advancing imaging techniques within glycobiology and related fields.

Significance as a Biochemical Research Tool and Enzyme Substrate

This compound is a significant biochemical research tool and serves as a substrate for various enzymes. High-purity this compound is used in research, biochemical enzyme assays, and in vitro diagnostic analysis. megazyme.com

Enzymes involved in the breakdown and synthesis of carbohydrates interact with this compound. For instance, alpha-amylase can break down this compound into simpler sugars, playing a role in carbohydrate metabolism. ontosight.ai this compound-producing amylases, such as those from Bacillus stearothermophilus and alkalophilic Bacillus sp. 707, predominantly produce this compound from starch and related alpha-1,4-glucans. nih.govresearchgate.net The mechanism of action of these enzymes, including the role of specific amino acid residues and subsites in product specificity, has been investigated through biochemical and crystallographic analyses. researchgate.netrcsb.org

This compound can also be metabolized inside the cell to act as a substrate-based inhibitor of fucosyltransferases or be converted to competitive inhibitors of enzymes like α-1,3-fucosyltransferase. biosynth.com It is also used as an acceptor for measuring the activity of 4-Alpha-Glucanotransferase. biosynth.com Research on enzymes like the extracellular exo-maltohexaohydrolase from Klebsiella pneumoniae has demonstrated its ability to produce this compound from short-chain amylose (B160209) and hydrolyze maltooligosaccharides. tandfonline.com

Detailed research findings on enzymes interacting with this compound provide insights into carbohydrate metabolism and potential industrial applications. For example, studies on this compound-forming alpha-amylase from Corallococcus sp. strain EGB have shown its substrate specificity and potential for this compound production. asm.org

Here is a summary of some enzyme interactions with this compound:

Enzyme NameSource Organism (if specified)Role/Interaction with this compound
Alpha-amylaseHuman body (digestion) ontosight.aiBreaks down this compound into simpler sugars ontosight.ai
This compound-producing amylaseBacillus stearothermophilus nih.gov, Alkalophilic Bacillus sp. 707 researchgate.netPredominantly produces this compound from starch and alpha-1,4-glucans nih.govresearchgate.net
Exo-maltohexaohydrolaseKlebsiella pneumoniae tandfonline.comProduces this compound from short-chain amylose and hydrolyzes maltooligosaccharides tandfonline.com
Fucosyltransferases- biosynth.comThis compound can be metabolized into a substrate-based inhibitor biosynth.com
α-1,3-fucosyltransferase- biosynth.comThis compound can be converted to GDP-2-deoxy-2-fluoro-L-fucose, a competitive inhibitor biosynth.com
4-Alpha-Glucanotransferase- biosynth.comUsed as an acceptor for measuring its activity biosynth.com
This compound-forming alpha-amylaseCorallococcus sp. strain EGB asm.orgActs only on maltooligosaccharides larger than DP6, potential for this compound production asm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H62O31 B8058912 Maltohexaose CAS No. 133644-78-7

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32-,33-,34-,35-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIBBXPLUVYKCH-QXVNYKTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100164
Record name O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

990.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maltohexaose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

133644-78-7, 34620-77-4
Record name O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133644-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maltohexaose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Maltohexaose Biosynthesis and Enzymatic Production

Enzymatic Synthesis Pathways of Maltohexaose (B131044)

Enzymatic synthesis of this compound typically involves the hydrolysis of starch or related α-1,4-glucans by specialized amylolytic enzymes. Unlike typical α-amylases that produce a mixture of oligosaccharides, G6-amylases are characterized by their ability to predominantly release this compound as an end product. researchgate.netacs.org

This compound-Forming α-Amylases (G6-Amylases)

G6-amylases (EC 3.2.1.98) are a class of enzymes that specifically cleave α-1,4 glycosidic bonds in starch and related glucans to produce this compound. acs.orgacs.org These enzymes are of particular interest for the targeted production of this specific maltooligosaccharide. google.com

Microbial Sources and Strain Characterization

This compound-forming α-amylases have been identified and characterized from various microbial sources. These microorganisms serve as the natural producers of these specialized enzymes, which can then be isolated, studied, and utilized for industrial this compound production.

Mutant strains of Klebsiella pneumoniae have been identified as producers of extracellular G6-forming amylase. amanote.comtandfonline.com Early research in the 1970s and 1980s highlighted the ability of UV-induced mutants of Klebsiella pneumoniae to produce an extracellular G6-forming amylase. amanote.com The gene encoding the this compound-producing amylase from Klebsiella pneumoniae has been cloned and sequenced. tandfonline.comnih.gov Molecular characterization revealed an open reading frame encoding a protein with a calculated molecular weight of 75,921 Da, showing high similarity to the periplasmic α-amylase MalS gene of Escherichia coli. tandfonline.comnih.gov This enzyme acts as an α-D-1,4-glucan exo-maltohexaohydrolase, producing α-anomeric this compound from the non-reducing end of α-D-1,4-glucosidic polymers. tandfonline.com Analysis of the starch breakdown profile of Klebsiella pneumoniae G6-amylase mutants has provided insights into the residues involved in starch hydrolysis. researchgate.netcolab.ws

Corallococcus sp. strain EGB is another microbial source of a this compound-forming α-amylase, designated as AmyM. asm.orgnih.govasm.org AmyM is described as a novel this compound-forming exoamylase with an apparent molecular mass of 43 kDa. nih.govasm.org This enzyme has been purified from the culture supernatant of Corallococcus sp. strain EGB. nih.govasm.org The amyM gene has been cloned and expressed in Escherichia coli. nih.gov Recombinant AmyM (rAmyM) has shown high specific activity and predominantly produces this compound from soluble starch. nih.govasm.org End product analysis of starch hydrolysis by rAmyM indicated that this compound accounted for a significant percentage of the maltooligosaccharides produced. nih.govasm.orgresearchgate.net

Here is a data table summarizing some characteristics of AmyM from Corallococcus sp. strain EGB:

CharacteristicValueSource
Enzyme TypeThis compound-forming exoamylase nih.govasm.org
Apparent Molecular Mass43 kDa nih.govasm.org
Optimal Temperature50 °C nih.govasm.org
Optimal pH7.0 nih.govasm.org
Specific Activity (rAmyM)Up to 14,000 U/mg nih.govasm.org
This compound Yield (from soluble starch)59.4% of maltooligosaccharides nih.govasm.orgresearchgate.net
Calcium DependenceCalcium-independent nih.govasm.org

Alkalophilic Bacillus sp. strain 707 is well-known for its production of a this compound-producing amylase, also referred to as G6-amylase (EC 3.2.1.98). researchgate.netacs.orgacs.org This enzyme predominantly produces this compound from starch and related α-1,4-glucans. researchgate.netacs.orgacs.org Extensive biochemical and crystallographic analyses have been conducted on this enzyme to understand its reaction mechanism and structural properties. researchgate.netacs.orgacs.orgrcsb.orgkek.jp The optimal conditions for the starch-degrading activity of G6-amylase from alkalophilic Bacillus sp. 707 have been determined. researchgate.netacs.orgacs.org Crystal structures of the native enzyme and its complex with pseudo-maltononaose have provided detailed insights into its active site and substrate binding. researchgate.netacs.orgacs.orgrcsb.orgkek.jp Key residues involved in catalysis and product specificity, such as Asp236, Glu266, and Trp140, have been identified. researchgate.netacs.orgacs.orgrcsb.orgkek.jp The enzyme from alkalophilic Bacillus sp. 707 has been expressed in Bacillus subtilis transformants. acs.orgkek.jpacs.org

Here is a data table summarizing some characteristics of G6-amylase from Alkalophilic Bacillus sp. 707:

CharacteristicValueSource
Enzyme TypeThis compound-producing amylase (G6-amylase) researchgate.netacs.orgacs.org
Optimal Temperature45 °C researchgate.netacs.orgacs.org
Optimal pH8.8 researchgate.netacs.orgacs.org
This compound Yield (from short-chain amylose (B160209), DP=17)>30% of total products researchgate.netacs.orgacs.orgrcsb.org
Catalytic ResiduesAsp236 (nucleophile), Glu266 (proton donor/acceptor) researchgate.netacs.orgacs.orgkek.jp
Key Residue for SpecificityTrp140 researchgate.netacs.orgacs.orgrcsb.orgkek.jpresearchgate.net

Bacillus stearothermophilus is another source of this compound-forming α-amylase. nih.govresearchgate.net The this compound-forming α-amylase from Bacillus stearothermophilus strain US100 has been studied, including its purification and characterization. researchgate.netnih.gov The gene encoding this enzyme has been analyzed, revealing homology to other Bacillus stearothermophilus α-amylases. researchgate.net Research has also focused on improving the thermostability and calcium binding properties of this enzyme through protein engineering. nih.govnih.govresearchgate.net Mutants of Bacillus stearothermophilus AmyUS100 have been generated to investigate the role of specific residues in starch hydrolysis and thermostability. researchgate.netcolab.wsnih.gov Efficient expression of the this compound-forming α-amylase gene from Bacillus stearothermophilus has been achieved in other host organisms, such as Brevibacillus choshinensis SP3, for enhanced enzyme production. nih.govresearchgate.net

Here is a data table summarizing some findings related to Bacillus stearothermophilus this compound-forming α-amylase:

CharacteristicValueSource
Enzyme TypeThis compound-forming α-amylase nih.govresearchgate.net
Molecular Mass (AmyUS100)59 kDa researchgate.net
Optimal Temperature (Crude Amy)82 °C asm.orgcapes.gov.br
Optimal pH (Crude Amy)6.9 asm.orgcapes.gov.br
ThermostabilityStable at high temperatures (e.g., 80°C for liquefaction) asm.orgcapes.gov.br
Calcium RequirementCa²⁺ required for thermostability asm.orgcapes.gov.br

This compound is a linear maltooligosaccharide composed of six glucose units linked by α-(1,4) glycosidic bonds. It is a specific type of maltodextrin (B1146171). researchgate.net this compound has garnered interest due to its properties and potential applications in various industries. conicet.gov.ar

This compound can be produced through the enzymatic hydrolysis of starch and related α-1,4-glucans using specific amylases, particularly this compound-forming amylases, also known as G6-amylases (EC 3.2.1.98). acs.orgnih.govacs.org

Bacillus subtilis US116

Bacillus subtilis US116 is a bacterial strain known to produce a this compound- and maltoheptaose-forming amylase. researchgate.netd-nb.infodntb.gov.uaufpr.brsiirt.edu.tr This enzyme contributes to the production of this compound from starch. d-nb.info

Bacillus halodurans LBK 34

Bacillus halodurans LBK 34, isolated from Lake Bogoria, Kenya, produces an alkaline-active this compound-forming α-amylase, designated Amy 34. conicet.gov.arresearchgate.netuonbi.ac.keresearch-nexus.net The gene encoding Amy 34 has been cloned and sequenced. conicet.gov.aruonbi.ac.keresearch-nexus.net The mature peptide of Amy 34 consists of 958 amino acids with a theoretical molecular weight of 107.2 kDa and an isoelectric point (pI) of 4.41. conicet.gov.aruonbi.ac.keresearch-nexus.net Recombinant Amy 34 expressed in Escherichia coli exhibits optimal activity at 60 °C and a highly alkaline pH range of 10.5–11.5. conicet.gov.aruonbi.ac.keresearch-nexus.net It maintains over 60% activity after incubation at 55 °C for 4 hours and is most stable at pH 9.0. conicet.gov.aruonbi.ac.keresearch-nexus.net this compound is the primary initial product of starch hydrolysis by Amy 34, with other products including maltotetraose (B33255) (G4), maltose (B56501) (G2), maltopentaose (B1148383) (G5), maltotriose (B133400) (G3), and glucose (G1). conicet.gov.aruonbi.ac.keresearch-nexus.net The main end product from amylose, amylopectin, and maltodextrin is maltotetraose. conicet.gov.aruonbi.ac.keresearch-nexus.net Amy 34 can hydrolyze γ-cyclodextrin but not pullulan or α and β-cyclodextrin. conicet.gov.aruonbi.ac.keresearch-nexus.net Maltotetraose is the smallest α-(1–4) linked maltooligosaccharide hydrolyzed by this enzyme. conicet.gov.aruonbi.ac.keresearch-nexus.net

Table 1: Properties of Amy 34 from Bacillus halodurans LBK 34

PropertyValueSource
Mature Peptide Length958 amino acids conicet.gov.aruonbi.ac.keresearch-nexus.net
Theoretical Molecular Weight107.2 kDa conicet.gov.aruonbi.ac.keresearch-nexus.net
Isoelectric Point (pI)4.41 conicet.gov.aruonbi.ac.keresearch-nexus.net
Optimum Temperature60 °C conicet.gov.aruonbi.ac.keresearch-nexus.net
Optimum pH10.5–11.5 conicet.gov.aruonbi.ac.keresearch-nexus.net
Stability pH9.0 conicet.gov.aruonbi.ac.keresearch-nexus.net
Initial Starch ProductThis compound (G6) conicet.gov.aruonbi.ac.keresearch-nexus.net
Main End Product (Starch)Maltotetraose (G4) conicet.gov.aruonbi.ac.keresearch-nexus.net
HydrolyzesStarch, γ-cyclodextrin conicet.gov.aruonbi.ac.keresearch-nexus.net
Does not HydrolyzePullulan, α-CD, β-CD conicet.gov.aruonbi.ac.keresearch-nexus.net
Smallest Hydrolyzable MOSMaltotetraose conicet.gov.aruonbi.ac.keresearch-nexus.net

Reaction Mechanisms and Product Specificity of G6-Amylases

G6-amylases, such as the one from alkalophilic Bacillus sp. 707, predominantly produce this compound from starch and related α-1,4-glucans. acs.orgnih.govacs.org Structural and biochemical analyses have provided insights into their reaction mechanisms and product specificity. The crystal structures of G6-amylase from Bacillus sp. 707, including complexes with substrates and products, have been determined. acs.orgnih.govacs.orgrcsb.orgkek.jpkek.jp These studies reveal that G6-amylase has nine subsites, from -6 to +3. rcsb.orgkek.jpkek.jp Asp236 acts as a nucleophilic catalyst, and Glu266 functions as a proton donor/acceptor. acs.orgnih.govacs.orgkek.jp The indole (B1671886) moiety of Trp140 at subsite -6 plays a crucial role in product specificity for this compound production. acs.orgnih.govacs.orgrcsb.orgkek.jpkek.jp This residue is stacked on the glucosyl residue at subsite -6, and this interaction is suggested to regulate the disposition of the sugar residue at this subsite, thereby governing the enzyme's specificity for producing this compound. acs.orgnih.govacs.orgrcsb.orgkek.jpkek.jp G6-amylase exhibits very low hydrolytic activity towards oligosaccharides shorter than maltoheptaose (B131047). rcsb.orgkek.jp The binding mode of this compound in the active site is suggested to prevent its hydrolysis into shorter oligosaccharides. kek.jp

Transglycosylation Reactions for this compound Derivative Synthesis

Transglycosylation reactions, catalyzed by certain enzymes, can be utilized for the synthesis of this compound derivatives.

p-Nitrophenyl α-Maltoheptaoside Production via this compound-Forming Amylase

A this compound-forming amylase from a Klebsiella pneumoniae mutant has been shown to catalyze the transglycosylation reaction to produce p-nitrophenyl α-maltoheptaoside. tandfonline.comjst.go.jpoup.comnih.gov This enzyme, while primarily hydrolytic and producing this compound from short-chain amylose, can transfer a this compound unit from a donor molecule (such as maltoheptaose) to an acceptor molecule (like p-nitrophenyl α-glucoside). tandfonline.comjst.go.jpoup.comnih.gov The reaction efficiently produces p-nitrophenyl α-maltoheptaoside in an aqueous methanol (B129727) solution. tandfonline.comjst.go.jpoup.comnih.gov The yield of p-nitrophenyl α-maltoheptaoside is influenced by factors such as methanol concentration, pH, and temperature. tandfonline.comjst.go.jpoup.comnih.gov The use of an aqueous methanol system enhances the solubility of the acceptor molecule and significantly increases the formation of the transglycosylation product. tandfonline.comjst.go.jpoup.comnih.gov

Cyclodextrin (B1172386) Glycosyltransferase (CGTase) in this compound Formation

Cyclodextrin glycosyltransferase (CGTase, EC 2.4.1.19), an enzyme belonging to the α-amylase family, is primarily known for catalyzing the formation of cyclic oligosaccharides called cyclodextrins (CDs) from starch. rug.nllidsen.comnih.govnih.govacs.org CGTases catalyze cyclization, coupling, disproportionation, and hydrolysis reactions. nih.gov While their main activity is cyclization, they also exhibit transglycosylation activity. rug.nllidsen.comnih.govnih.govacs.org this compound can be involved in CGTase-catalyzed reactions, particularly in the context of cyclodextrin formation and ring-opening reactions.

Structures of CGTase in complex with this compound have provided insights into the enzyme's mechanism and cyclodextrin size specificity. rug.nlnih.govacs.org this compound bound at the donor subsites of CGTase mimics a reaction stage preceding α-cyclodextrin formation. rug.nlnih.govnih.govacs.org

Preferential Cyclodextrin Ring-Opening Reactions

Some enzymes, such as the thermostable amylase from Pyrococcus furiosus, can catalyze the preferential ring-opening of cyclomaltooligosaccharides (cyclodextrins) to produce linear maltooligosaccharides, including this compound. thegoodscentscompany.comnih.gov This enzymatic approach can be used for the preparation of this compound from cyclodextrins, such as α-cyclodextrin. earticle.net

Role of Glycosyltransferases in this compound Elongation

Glycosyltransferases are key enzymes in the synthesis of oligosaccharides and polysaccharides, including the elongation of malto-oligosaccharides like this compound. They catalyze the transfer of a saccharide moiety from an activated donor substrate to an acceptor molecule. frontiersin.orgtudelft.nl This process is fundamental to building complex carbohydrate structures. tudelft.nl

Maltooligosyl Trehalose (B1683222) Synthase (MTSase), also known as TreY, is an enzyme involved in the conversion of maltooligosaccharides into maltooligosyl trehalose through an intramolecular transglycosylation process. nih.govtandfonline.comebi.ac.uk This enzyme catalyzes the conversion of the α-1,4 glycosidic linkage at the reducing end of dextrins into an α-1,1 glycosidic bond, forming maltooligosyl trehalose. nih.gov

Research on MTSase from Arthrobacter sp. Q36 has shown that the enzyme is specific for maltooligosaccharides, with the exception of maltose. tandfonline.com Studies on purified recombinant MTSase from Sulfolobus solfataricus MT4 expressed in Lactococcus lactis indicated that it prefers maltoheptaose and this compound as substrates. nih.gov Kinetic studies with MTSase from Arthrobacter sp. Q36 determined the Michaelis constants (Km) for various maltooligosaccharides, showing a Km of 1.4 mM for this compound. tandfonline.com

Table 1: Kinetic Parameters of Arthrobacter sp. Q36 MTSase for Maltooligosaccharides tandfonline.com

SubstrateKm (mM)
Maltotetraose22.9
Maltopentaose8.7
This compound1.4
Maltoheptaose0.9

The optimal activity for this MTSase was observed at pH 7.0 and 40°C. tandfonline.com A thermostable MTSase from Sulfolobus acidocaldarius showed optimal activity at pH 5.0-5.5 and 75°C, with a Km for this compound of 5.7 mM. tandfonline.com

4-α-Glucanotransferase (MalQ) is another enzyme involved in α-glucan metabolism. While search results mention MalQ in the context of maltose interconversions in organisms like Pseudomonas aeruginosa, detailed information specifically on its direct role in the synthesis or elongation to this compound within the provided search snippets is limited. nih.gov Its general function involves the transfer of α-(1→4)-linked glucan chains.

α-1,4-Glucan:Maltose-1-Phosphate Maltosyltransferase (GlgE) is an essential bacterial enzyme that catalyzes the elongation of linear or branched α-(1→4)-glucans using maltose 1-phosphate (M1P) as the sugar donor. nih.govuniprot.orgnih.govuniprot.org This enzyme is part of a branched α-glucan biosynthetic pathway found in organisms like Mycobacterium tuberculosis, where it works alongside other enzymes such as TreS, Mak, and GlgB. nih.govuniprot.org

GlgE specifically utilizes the alpha-anomer of M1P as a substrate and exhibits an alpha-retaining catalytic mechanism. uniprot.org The enzyme transfers a maltose unit from M1P to the non-reducing end of an α-glucan chain. nih.gov Maltooligosaccharides with a degree of polymerization (DP) of 4 or greater are efficient acceptors for GlgE-catalyzed polymerization, with DP5 being optimal. uniprot.org this compound has been identified as an acceptor substrate for Mycobacterium tuberculosis GlgE. nih.gov The catalytic mechanism involves the formation of a transient covalent intermediate with an aspartate residue. nih.gov

Chemical Synthesis Methodologies for this compound and its Analogues

Beyond enzymatic production, this compound and its analogues can be generated through chemical synthesis, allowing for precise structural control and the introduction of functional groups.

Synthesis of Branched Malto-Oligosaccharides (e.g., 6'''-α-maltotriosyl-maltohexaose)

The chemical synthesis of complex branched malto-oligosaccharides, such as the branched nonasaccharide 6'''-α-maltotriosyl-maltohexaose, has been achieved. nih.govnih.govcolab.wssemanticscholar.orgresearchgate.net One reported synthesis of 6'''-α-maltotriosyl-maltohexaose involved a multi-step process starting from D-glucose and maltose. nih.govcolab.ws This synthesis utilized protected glycosyl donors and acceptors and involved coupling reactions to build the branched structure. nih.govcolab.ws For instance, a per-O-benzylated branched hexasaccharide phenyl thioglycoside was formed by coupling specific protected glucose and maltose derivatives. nih.govcolab.ws This intermediate was then further elongated to the branched nonasaccharide. nih.gov The chemical synthesis of such defined branched structures is valuable for studying the substrate specificity of enzymes involved in starch biosynthesis and degradation, such as starch synthase II. nih.govnih.gov

Strategies for Functionalized this compound Derivatives (e.g., this compound-Azide)

Chemical synthesis allows for the creation of functionalized this compound derivatives by introducing specific chemical groups. One example is this compound-azide. researchgate.netplos.org This derivative can be synthesized and subsequently conjugated with other molecules, such as ICG-alkyne, using click chemistry. researchgate.netplos.org This conjugation strategy has been used to create probes for applications like near-infrared imaging. researchgate.netplos.org The synthesis of this compound-azide involves the incorporation of an azide (B81097) group onto the this compound structure. researchgate.netplos.orgelicityl-oligotech.comelicityl-oligotech.com Other functionalized this compound derivatives with groups like amines, alkynes, biotin, and fluorescein (B123965) can also be synthesized. elicityl-oligotech.comelicityl-oligotech.com These functionalized derivatives are useful for various applications, including the development of probes and biomaterials.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the precision and selectivity of enzymatic reactions with the versatility of chemical transformations to synthesize complex carbohydrates like this compound or modified this compound structures researchgate.netnih.gov. This approach is particularly valuable for constructing complex glycans where traditional chemical synthesis faces challenges with regioselectivity and stereoselectivity nih.gov.

While the search results did not provide specific detailed protocols for the chemoenzymatic synthesis of this compound itself using the provided reference number nih.gov, the concept involves chemical synthesis of a precursor or modified sugar unit followed by enzymatic steps to build or modify the oligosaccharide chain researchgate.netnih.gov.

An example of a chemoenzymatic approach involving modified cyclodextrins, which are related to this compound in terms of glucose units and linkages, is the synthesis of modified maltooligosaccharides from cyclodextrin derivatives mdpi.comnih.gov. Enzymatic coupling catalyzed by CGTase between modified cyclothis compound (a cyclic structure of six glucose units) and glycosides has been shown to produce modified maltoheptaosides nih.gov. This illustrates how enzymes can be used in conjunction with chemically modified substrates to create specific oligosaccharide structures.

The chemoenzymatic approach offers a powerful strategy for the synthesis of tailored oligosaccharides, including potential routes to modified this compound structures, by leveraging the strengths of both chemical and enzymatic methods researchgate.netnih.gov.

Synthesis of Conjugated this compound Structures (e.g., Porphyrins)

The synthesis of conjugated this compound structures involves covalently linking this compound to other molecules, such as porphyrins, to create novel glycoconjugates with altered properties. This approach is used to impart desirable characteristics, such as increased water solubility and potential for targeted delivery, to the conjugated molecule researchmap.jpworldscientific.comresearchgate.netnih.gov.

Porphyrins are a class of organic heterocyclic compounds that form aromatic macrocyclic structures nih.goveasychem.org. They are of interest in various applications, including photodynamic therapy (PDT) researchmap.jpworldscientific.comresearchgate.netnih.gov. However, many porphyrins have limited water solubility, which can hinder their biological applications researchmap.jpworldscientific.comnih.gov. Conjugation with carbohydrates like this compound is a strategy to improve their aqueous solubility researchmap.jpworldscientific.com.

Research has demonstrated the synthesis of porphyrin derivatives conjugated with one to four this compound moieties researchmap.jpworldscientific.comresearchgate.net. A common approach involves using a porphyrin platform, such as 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), and reacting it with a this compound derivative, such as 3-iodopropyl nonadeca-acetylmaltohexaoside researchmap.jpworldscientific.com. This reaction can yield a mixture of porphyrins with varying numbers of this compound units attached researchmap.jpworldscientific.com. Subsequent removal of the acetyl groups from the this compound moieties results in highly water-soluble glycoconjugated porphyrins researchmap.jpworldscientific.comresearchgate.net.

Studies have shown that the introduction of maltohexaosyl chains significantly improves the water solubility of hydrophobic porphyrin compounds researchmap.jpworldscientific.com. For example, this compound-conjugated m-THPP derivatives exhibited remarkably improved water solubility compared to the unconjugated porphyrin researchmap.jpworldscientific.com. The water solubility was observed to increase in proportion to the number of this compound chains introduced researchmap.jp.

The conjugation of this compound to porphyrins does not appear to significantly affect the photophysical properties of the porphyrin core, such as singlet oxygen production ability upon visible light irradiation researchmap.jpworldscientific.com.

The synthesis of these glycoconjugates often involves appending the sugar moiety to the preformed porphyrin macrocycle, which can minimize the loss of the saccharide researchgate.netnih.gov. Various linking strategies can be employed, including the formation of covalent bonds via heteroatoms like oxygen, nitrogen, sulfur, or carbon, as well as through click chemistry approaches researchgate.netnih.gov.

Besides porphyrins, this compound has also been conjugated to other structures, such as polystyrene microgel amphiphiles, to create materials with specific properties utilizing the functionality of the saccharide researchgate.net.

Here is a table summarizing data on this compound-conjugated porphyrins:

Porphyrin PlatformThis compound Moieties AttachedSynthesis Yield Range (%)Water SolubilityEffect on Singlet Oxygen Production
m-THPP (5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin)One to Four11–26Remarkably Improved researchmap.jpworldscientific.comNot significantly affected researchmap.jpworldscientific.com

Enzymatic Hydrolysis and Degradation Pathways of Maltohexaose

Enzyme-Substrate Specificity and Catalytic Mechanisms

The enzymatic hydrolysis of maltohexaose (B131044) and this compound-containing substrates is carried out by enzymes with distinct specificities and mechanisms of action. These enzymes recognize and cleave specific glycosidic bonds within the this compound molecule or larger polysaccharides containing this compound units.

Exo-Maltohexaohydrolase Action and Positional Specificity

Exo-maltohexaohydrolase (EC 3.2.1.98), also known as glucan 1,4-α-maltohexaosidase, is an enzyme that specifically hydrolyzes α-(1→4)-D-glucosidic linkages in amylaceous polysaccharides. Its characteristic action is the removal of successive this compound residues from the non-reducing ends of these polysaccharide chains. qmul.ac.ukgenome.jpwikipedia.org This exo-mechanism results in the production of this compound as a primary product from longer substrates. google.comtandfonline.comoup.com

Studies on the positional specificity of an extracellular exo-maltohexaohydrolase from Klebsiella pneumoniae (formerly Aerobacter aerogenes) using 14C-labeled maltodextrins revealed specific cleavage patterns. For maltooligosaccharides ranging from maltotriose (B133400) (G3) to this compound (G6), the highest frequency of cleavage occurred at the second bond from the reducing end. tandfonline.comoup.comtandfonline.comresearchgate.net However, for longer maltooligosaccharides like maltoheptaose (B131047) (G7) and maltooctaose (B131049) (G8), the enzyme exhibited absolute specificity, cleaving the sixth bond from the non-reducing end via an exo-mechanism. tandfonline.comoup.comtandfonline.com This indicates that the enzyme's positional specificity can vary with substrate length. The enzyme can also hydrolyze this compound and shorter maltooligosaccharides into smaller units. tandfonline.comoup.comjst.go.jp

α-Amylase Cleavage Patterns of this compound-Containing Substrates

α-Amylases (EC 3.2.1.1) are endo-acting enzymes that hydrolyze internal α-(1→4)-glycosidic bonds in starch and related polysaccharides, producing a mixture of smaller oligosaccharides, including this compound, maltotriose, and maltose (B56501). potravinarstvo.comwur.nl While some α-amylases primarily produce this compound (these are sometimes referred to as endo-type this compound-forming amylases), their action patterns on this compound-containing substrates can vary depending on the enzyme source and substrate concentration. google.comresearchgate.net

For example, a raw starch degrading α-amylase from Roseateles terrae HL11 was shown to act on maltooligosaccharides with a degree of polymerization (DP) from four to six (maltotetraose to this compound), releasing maltose, maltotriose, and maltotetraose (B33255) as products. mdpi.com This suggests that this specific α-amylase cleaves within the this compound molecule or longer chains containing this compound units. Another study on Lactobacillus fermentum α-amylase (FERMENTA) showed that this compound hydrolysis gave similar product profiles regardless of concentration, producing maltotriose, maltose, and maltotetraose, consistent with an endo-amylase action pattern. researchgate.netresearchgate.net

The pH can also influence the cleavage pattern of α-amylases on maltooligosaccharides. Studies on porcine pancreatic α-amylase showed that while the optimum pH for maltopentaose (B1148383) and this compound hydrolysis was typically 6.9, the pH profile for maltotetraose was broader, and its cleavage pattern was pH-dependent. nih.gov This indicates that the interaction and cleavage of this compound and related oligosaccharides by α-amylases can be influenced by environmental factors and substrate binding modes. nih.gov

Periplasmic α-Amylase MalS Degradation of Maltodextrins and Glycogen (B147801)

In Escherichia coli, the periplasmic α-amylase MalS is involved in the degradation of maltodextrins and has been shown to have a binding affinity for glycogen. nih.govnih.govresearchgate.net MalS is an endohydrolase that hydrolyzes α-(1→4)-glucosidic bonds in amylose (B160209) and long maltodextrins, preferentially releasing this compound from the non-reducing ends of linear maltodextrins. nih.govnih.gov This action is aligned with the specificity of the maltodextrin (B1146171) ABC transporter, which can transport maltodextrins up to seven glucose units long. nih.gov

MalS is capable of cleaving maltodextrins of at least three units and can release glucose, maltose, maltotriose, and this compound as products. nih.gov While it can degrade large cyclodextrins like β-CD and γ-CD, it is unable to degrade α-CD. nih.gov Recent research suggests that MalS exhibits a strong binding affinity for polysaccharides such as glycogen and amylopectin, which enhances its thermostability. researchgate.net In the early stages of reaction, MalS predominantly degrades glycogen to maltopentaose rather than this compound, suggesting unique substrate specificities towards glycogen. researchgate.net

Maltodextrin Phosphorylase (MalP) and Maltodextrin Glucosidase (MalZ) Activities

In E. coli, Maltodextrin Phosphorylase (MalP) and Maltodextrin Glucosidase (MalZ) are cytoplasmic enzymes that play roles in maltodextrin metabolism. nih.govnih.govpsu.edu MalP recognizes maltotetraose and longer maltodextrins and removes glucose units from the non-reducing ends via phosphorolysis, producing glucose-1-phosphate. nih.govasm.org While MalP efficiently acts on maltopentaose and longer chains, its activity is less efficient on maltotetraose and negligible on maltose and maltotriose. asm.org This action degrades longer maltooligosaccharides primarily into maltotetraose and a small amount of maltotriose. asm.org

MalZ, a maltodextrin glucosidase, is located in the cytoplasm and sequentially cleaves glucose from the reducing ends of maltodextrins, with maltotriose being the smallest substrate it acts upon. nih.govasm.org MalZ can also hydrolyze larger cyclodextrins and exhibits transglycosylation activity. nih.gov Both MalP and MalZ contribute to reducing the size of linear maltodextrins, with MalP acting on the non-reducing end via phosphorolysis and MalZ cleaving glucose from the reducing end. nih.gov Their combined action can transform longer maltodextrins into smaller units like maltose. asm.org

Hydrolytic Activity on Raw Starch

Some this compound-forming α-amylases have demonstrated hydrolytic activity on raw starch granules. A novel this compound-forming α-amylase, AmyM, from Corallococcus sp. strain EGB, has shown efficient hydrolysis of raw corn and wheat starches at relatively low temperatures. researchgate.netsci-hub.se This enzyme was found to cause the formation of surface pores on raw starch granules and produce maltooligosaccharides and dextrins with a high degree of hydrolysis. researchgate.net While AmyM is a this compound-forming enzyme, its action on raw starch also results in the synchronous production of other maltooligosaccharides like maltose, maltotriose, and maltotetraose, alongside larger dextrins. sci-hub.se This suggests that the enzyme's activity on the complex structure of raw starch can lead to a mixture of products, although this compound may be a prominent one.

Kinetic Parameters and Environmental Factors Influencing Enzyme Activity

The activity of enzymes involved in this compound hydrolysis and formation is influenced by kinetic parameters and environmental factors such as substrate concentration, temperature, and pH.

For exo-maltohexaohydrolase, kinetic studies have shown that the Michaelis constant (Km) can vary depending on the substrate. The Km for short-chain amylose was found to be smaller compared to other substrates examined, indicating a higher affinity for longer chains. tandfonline.comoup.comoup.com The action pattern of this enzyme, including the formation of this compound, can also be dependent on substrate concentration. tandfonline.comoup.com

α-Amylase activity is significantly affected by temperature and pH. For instance, the raw starch degrading α-amylase from Roseateles terrae HL11 showed optimal activity at 50°C and pH 4.0. mdpi.com Its activity decreased dramatically at temperatures above 60°C. mdpi.com Another this compound-forming α-amylase from Corallococcus sp. strain EGB exhibited optimal activity at 50°C and pH 7.0. asm.orgnih.gov This enzyme was stable over a wide pH range (5.0 to 10.0) and retained significant activity at temperatures below 50°C. asm.org High substrate concentrations can also influence α-amylase activity, and kinetic models have been developed to account for these effects. wur.nl

The presence of metal ions can also impact enzyme activity. The activity of the this compound-forming α-amylase from Corallococcus sp. strain EGB was found to be independent of calcium ions. asm.org

The stability of these enzymes is also affected by environmental conditions. The this compound-forming amylase from Bacillus halodurans LBK 34 was more sensitive to denaturation in the absence of substrate, suggesting that the presence of substrate confers some protection against thermal inactivation, allowing activity at higher temperatures. conicet.gov.ar

Data regarding specific kinetic parameters (Km, Vmax, kcat) for the hydrolysis of this compound by various enzymes are available in research findings, often presented in tables or figures within the original publications. For example, studies on the this compound-forming α-amylase from Corallococcus sp. strain EGB provide Km and Vmax values for soluble starch. asm.orgnih.gov

Here is a conceptual representation of how such kinetic data might be presented:

Enzyme SourceSubstrateParameterValueConditions (Temp, pH)
Corallococcus sp. EGB AmyMSoluble StarchKm6.61 mg/mL50°C, pH 7.0
Corallococcus sp. EGB AmyMSoluble StarchVmax44,301.5 µmol/min/mg50°C, pH 7.0
Klebsiella pneumoniae Exo-MHShort-chain AmyloseKmSmallest among tested substratesNot specified

Environmental factors like pH and temperature significantly influence the activity profiles of these enzymes, as shown in studies characterizing their optimal conditions and stability. mdpi.comasm.org

Enzyme SourceOptimal TemperatureOptimal pHStability Range (pH)
Roseateles terrae HL11 Amy50°C4.0Not specified
Corallococcus sp. EGB AmyM50°C7.05.0 - 10.0
Bacillus halodurans LBK 3455°C10.0Not specified

Note: Stability data often includes temperature stability as well, indicating the temperature range or specific temperatures at which the enzyme retains a certain percentage of its activity over time.

These kinetic parameters and the influence of environmental factors are critical for understanding the efficiency and specificity of this compound hydrolysis and formation in various biological and industrial contexts.

Effects of Temperature and pH on Enzyme Performance

Temperature and pH are critical factors influencing the activity and stability of enzymes involved in this compound hydrolysis. Each enzyme has an optimal temperature and pH range where its activity is maximal. asm.orglibretexts.org

For example, a this compound-forming α-amylase from Corallococcus sp. strain EGB showed optimal activity at 50°C and pH 7.0 when using soluble starch as a substrate. asm.orgsci-hub.se This enzyme remained stable over a broad pH range from 5.0 to 10.0 and was active within a temperature range of 20°C to 80°C. asm.org Another this compound-forming amylase from Bacillus halodurans LBK 34 exhibited optimal activity at 60°C and a highly alkaline pH range of 10.5–11.5. conicet.gov.ar This enzyme retained over 60% activity after incubation at 55°C for 4 hours and was most stable at pH 9.0. conicet.gov.ar

Studies on an α-amylase from Talaromyces pinophilus strain 1-95, which hydrolyzes this compound, showed optimal activity at pH 4.0-5.0 (at 37°C) and 55°C (at pH 5.0). This enzyme was stable within the pH range of 5.0-9.5 (at 4°C) and below 45°C (at pH 5.0). nih.gov

The thermostability of amylases can be influenced by their structure. For instance, modifications to the loop region in the this compound-forming amylase from Bacillus stearothermophilus US100 strain were shown to significantly increase its half-life at high temperatures. nih.gov

Influence of Metal Ions on Amylase Activity (e.g., Ca2+)

Metal ions can have varying effects on amylase activity, acting as activators, inhibitors, or having no significant influence. Calcium ions (Ca2+) are known to play an important role in the activity and structural integrity of many amylases. conicet.gov.arnih.gov

However, the requirement for Ca2+ varies among different amylases. For instance, the activity of the this compound-forming α-amylase from Corallococcus sp. strain EGB was found to be independent of calcium ions. asm.orgnih.gov While 1 mM Ca2+ had no effect, a concentration of 5 mM Ca2+ inhibited 60% of its activity. asm.org Similarly, a calcium-independent α-amylase from Talaromyces pinophilus 1-95 showed no improvement in enzymatic activity, optimal temperature, or thermostability with the addition of Ca2+. nih.gov

In contrast, the this compound-forming amylase from Bacillus halodurans LBK 34 showed less than 60% activity in the presence of 5 mM Ca2+ ions, indicating some inhibition at higher concentrations. conicet.gov.ar Complete inhibition of this enzyme was observed with 5 mM concentrations of Cu2+, Fe2+, Fe3+, and Mn2+ ions. conicet.gov.arresearchgate.net EDTA, a metal chelator, also significantly inhibited this enzyme's activity. conicet.gov.ar

The this compound-forming amylase from Bacillus stearothermophilus US100 strain required less calcium (25 ppm instead of 100 ppm) to reach maximal thermostability after specific protein engineering. nih.gov An extracellular α-amylase from Thermus sp. was strongly inhibited by Cu2+ and Fe2+ ions, and while it was sensitive to EDTA, its activity was not stimulated by Ca2+. sinica.edu.tw

Substrate and Product Concentration Effects on Hydrolysis Kinetics

The concentrations of both the substrate (this compound or starch) and the products of hydrolysis can significantly impact the kinetics of enzymatic reactions. libretexts.orgnih.gov

Generally, in the presence of a fixed amount of enzyme, the reaction rate increases with increasing substrate concentration until the enzyme becomes saturated. libretexts.org At this saturation point, the enzyme's active sites are occupied by the substrate, and the reaction rate reaches its maximum velocity (Vmax). libretexts.orgnih.gov The Michaelis constant (Km) is a measure of the substrate concentration required for the enzyme to achieve half of its Vmax, indicating the enzyme's affinity for the substrate. nih.gov

For enzymes that produce this compound from starch, the concentration of starch affects the hydrolysis rate. Increasing substrate concentration can sometimes enhance enzyme stability and volumetric productivity in industrial processes, although it may also increase viscosity and influence enzyme activity. wur.nl

Product concentration can also influence enzyme kinetics, often through product inhibition, where the accumulation of products reduces the enzyme's activity. scielo.br While specific data on this compound hydrolysis kinetics as a function of this compound and its product concentrations were not extensively detailed in the search results, studies on related starch hydrolysis by amylases indicate that product distribution can be concentration-dependent. For example, at high concentrations of maltotriose, condensation reactions leading to larger oligosaccharides like this compound can occur alongside hydrolysis. researchgate.net The presence of small carbohydrates, including this compound, can affect the measurement of α-amylase activity, potentially due to substrate competition or inhibition. wur.nl

Molecular and Structural Biology of Maltohexaose and Its Interacting Proteins

Crystallographic Analyses of Maltohexaose-Binding Enzymes

Crystallographic studies have been instrumental in elucidating the precise mechanisms by which enzymes recognize and process This compound (B131044). These analyses provide high-resolution structures of enzymes in their native form and in complex with this compound or its analogs, allowing for the identification of key residues involved in binding and catalysis, mapping of substrate interaction sites, and understanding of conformational changes.

Active Site Architecture and Catalytic Residues of G6-Amylases

This compound-producing amylases, also known as G6-amylases (EC 3.2.1.98), specifically cleave α-1,4 glycosidic bonds in starch and related α-1,4-glucans to predominantly yield this compound. Crystallographic studies of G6-amylase from alkalophilic Bacillus sp. 707 have revealed the architecture of its active site. This enzyme, like other members of the α-amylase family, possesses a catalytic triad (B1167595) essential for hydrolysis. In Bacillus sp. 707 G6-amylase, Asp236 functions as the nucleophilic catalyst, while Glu266 acts as the proton donor/acceptor uniprot.orgnih.govfishersci.seebi.ac.uk. These residues are strategically positioned within the active site cleft to facilitate the cleavage of the glycosidic bond. The active site architecture is conserved among α-amylases, featuring four conserved regions (regions I, II, III, and IV) that contain the catalytic residues fishersci.ca.

Subsite Mapping and Ligand Occupancy in Enzyme-Maltohexaose Complexes

Subsite mapping in enzyme-maltohexaose complexes delineates the specific binding pockets within the enzyme's active site that accommodate each glucose residue of the this compound molecule. In the G6-amylase from Bacillus sp. 707, studies with pseudo-maltononaose, a substrate analog, have shown occupancy across subsites -6 to +3 uniprot.orgnih.govfishersci.seebi.ac.uk. The binding structures of this compound and maltopentaose (B1148383) at subsites -6 to -2 in this enzyme are reported to be very similar to that of pseudo-maltononaose uniprot.org.

Cyclodextrin (B1172386) glycosyltransferase (CGTase) also interacts with this compound at its donor subsites fishersci.iethegoodscentscompany.comdsmz.deresearchgate.netmicrobenotes.com. In complexes of CGTase with this compound and maltoheptaose (B131047), both sugars are bound at the donor subsites, leaving the acceptor subsites empty fishersci.iethegoodscentscompany.comdsmz.de. This binding mode is relevant to the transglycosylation reactions catalyzed by CGTases.

Branching enzyme from Escherichia coli has also been studied in complex with this compound and maltoheptaose. These structures revealed six distinct oligosaccharide binding sites on the enzyme's surface, most of which are located away from the active site, surrounding the edge of the β-barrel domain sigmaaldrich.cn. Surprisingly, no oligosaccharide binding was observed within the active site itself in these structures sigmaaldrich.cn.

Conformational Changes Induced by this compound Binding

The binding of this compound or its analogs can induce conformational changes in the interacting enzyme, which can be important for catalysis or product release. In the G6-amylase from Bacillus sp. 707, the binding of pseudo-maltononaose induces conformational changes in residues such as Glu266 and Asp333 uniprot.orgnih.govfishersci.seebi.ac.uk. These changes facilitate the formation of a salt linkage and a hydrogen bond, respectively, with the bound ligand uniprot.orgnih.govfishersci.se.

Cyclodextrin glycosyltransferase exhibits different conformational states in its active site depending on the bound ligand. Comparison of structures with maltoheptaose and this compound reveals three distinct conformational states characterized by different orientations of the centrally located residue Tyr195 fishersci.iethegoodscentscompany.comdsmz.de. These conformational differences at specific sugar binding subsites are suggested to influence cyclodextrin product size specificity fishersci.iethegoodscentscompany.comdsmz.de.

Cyclodextrin Glycosyltransferase (CGTase) Structures with this compound

Crystallographic studies of CGTase in complex with this compound have provided valuable insights into its reaction mechanisms, particularly cyclization and transglycosylation. Structures of CGTase from Bacillus circulans have been determined in complex with this compound and a thio-maltohexaose analog microbenotes.comnih.govciteab.com. These structures, often of mutant enzymes to trap intermediates, show this compound bound at the donor subsites of the active site fishersci.iethegoodscentscompany.comdsmz.deresearchgate.netmicrobenotes.com.

The binding of this compound at the donor subsites of CGTase is a key step preceding the transglycosylation reaction, where a part of the donor substrate is transferred to an acceptor molecule or the same molecule (cyclization). The structures with this compound and maltoheptaose bound at the donor sites are considered to mimic a reaction stage where a covalent enzyme-sugar intermediate awaits the binding of an acceptor molecule fishersci.iethegoodscentscompany.comdsmz.de. This binding mode at the donor subsites provides insight into the mechanisms governing CGTase's transglycosylation activity and its specificity for producing cyclodextrins of different sizes (alpha, beta, gamma), which contain six, seven, and eight glucose units, respectively fishersci.iethegoodscentscompany.comdsmz.deresearchgate.netnih.gov. The conformational state of CGTase when complexed with this compound and maltoheptaose is suggested to hinder the binding of an acceptor sugar at subsite +1, proposing an induced-fit mechanism that could explain the enzyme's transglycosylation activity fishersci.iethegoodscentscompany.comdsmz.de.

Molecular Interactions with Transport Proteins

The transport of this compound across cellular membranes is essential for its metabolic utilization, particularly in microorganisms. This process is mediated by specific membrane-bound transport proteins.

In Escherichia coli, this compound and other malto-oligosaccharides are transported into the cell via a system involving the outer membrane channel protein Maltoporin (LamB) and the periplasmic maltose (B56501) binding protein (MBP), which delivers the sugar to the inner membrane ABC transporter MalFGK2 ebi.ac.uknih.govfishersci.nl.

Maltoporin facilitates the diffusion of this compound across the outer membrane. It binds the sugar tightly, utilizing hydrophobic interactions with a helical lane of aromatic residues and hydrogen bonds with ionic side chains thegoodscentscompany.com. The translocation through Maltoporin is described as the sugar gliding screw-like along this aromatic lane thegoodscentscompany.com.

The periplasmic maltose binding protein (MBP) is a primary receptor that binds linear malto-oligosaccharides, including this compound, and undergoes a conformational change upon binding nih.gov. MBP then interacts with the inner membrane ABC transporter MalFGK2, delivering the bound this compound for translocation into the cytoplasm nih.govfishersci.nl. Crystal structures of the MBP-MalFGK2 complex in different conformational states have shown how substrate selectivity is achieved. The periplasmic binding site, formed by MBP and MalG, interacts with the reducing end of the oligosaccharide, while the transmembrane binding site within MalFGK2 interacts with the nonreducing end nih.govthegoodscentscompany.com. This channeling of the substrate from MBP into the transporter's transmembrane pathway demonstrates a coordinated mechanism for substrate uptake nih.govthegoodscentscompany.com.

Maltodextrin (B1146171) Transporters (e.g., LamB) and Binding Affinity

Maltodextrin transport in Gram-negative bacteria, such as Escherichia coli, involves specific molecular machinery to move these sugars across the outer and inner membranes researchgate.netlife-science-alliance.org. Maltoporin, also known as LamB protein, is a trimeric outer membrane protein in E. coli that functions as a selective pore for the passage of maltose and linear alpha(1-4)-linked D-glucose polymers (maltodextrins) asm.orgnih.govimrpress.comcore.ac.uk. LamB also serves as a receptor for bacteriophage lambda imrpress.comuniprot.org.

LamB facilitates the diffusion of malto-oligosaccharides across the outer membrane and acts as a non-specific porin for small hydrophilic molecules imrpress.com. Structural studies of maltoporin in complex with maltodextrins have revealed a binding site located at a constriction within the channel imrpress.comcore.ac.uk. This binding site is characterized by a "greasy slide," a left-handed helical arrangement of aromatic residues that provides a hydrophobic path for the glycosyl moieties, and an "ionic track" with residues available for hydrogen bonding with the sugars imrpress.comcore.ac.uk.

Research has investigated the binding affinity of LamB for maltose and longer maltodextrins, including this compound asm.orgnih.gov. Studies using flow dialysis have directly measured the stoichiometry of maltodextrin-binding sites in LamB, establishing three independent binding sites per LamB trimer asm.org. The binding affinity of LamB for maltodextrins increases with sugar length imrpress.com.

Mutagenesis studies on the lamB gene have identified specific amino acid substitutions that influence maltodextrin binding affinities and pore selectivity nih.gov. For instance, a Tyr118→Phe substitution resulted in a higher affinity for both starch and maltose, a slightly larger pore, and increased transport of this compound nih.gov. Substitutions at the channel center have shown significantly increased in vitro half-saturation concentrations for maltotriose (B133400) and this compound binding to the channel, indicating the functional importance of these residues asm.org.

The binding of maltodextrins to LamB can inhibit its pore activity, which has allowed for measurements of LamB's binding affinity asm.org. The in vivo kinetic constants for the flux of maltodextrins through LamB have been determined using a this compound analog imrpress.com.

Here is a table summarizing some binding affinity data for LamB with maltodextrins, including this compound:

MaltodextrinDissociation Constant (Kd) per LamB trimer (µM)Stoichiometry of Binding Sites per LamB trimerReference
This compound~135 (estimated from inhibition data)- asm.org
Maltoheptaose~60 ± 83 asm.org

Note: The Kd for this compound is estimated from inhibition data presented in the source, while the maltoheptaose data is from direct measurement by flow dialysis.

Mechanisms of this compound Translocation Across Membranes (e.g., ABC, MFS, SGLT)

The translocation of this compound across bacterial membranes involves a multi-component system, particularly in E. coli. After passing through the outer membrane via LamB, this compound enters the periplasmic space researchgate.netlife-science-alliance.org. In the periplasm, it is bound by the periplasmic maltose-binding protein (MalE) researchgate.netlife-science-alliance.org. MalE then delivers the maltodextrin to the inner membrane transporter, which is an ATP-binding cassette (ABC) transporter known as MalFGK2 researchgate.netlife-science-alliance.orgnih.gov.

The MalFGK2 transporter is one of the best-characterized ABC transporters researchgate.net. It consists of two transmembrane domains (MalF and MalG) and a homodimer of nucleotide-binding domains (two MalK subunits) researchgate.net. The binding of substrate-loaded MalE to the MalFGK2 transporter triggers its ATPase activity, utilizing the energy from ATP hydrolysis to actively transport the maltodextrin into the cytoplasm researchgate.netnih.gov.

Crystal structures of the E. coli maltose transport system, including MBP-MalFGK2 complexes, have provided insights into the substrate specificity and transport mechanism nih.gov. These structures show that the periplasmic binding site, formed by MalE and MalG, interacts with a specific number of glucose units from the reducing end of the maltodextrin, while the transmembrane binding site in MalFGK2 interacts with units from the nonreducing end nih.gov. Specifically, the periplasmic binding site recognizes four glucosyl units from the reducing end, and the transmembrane binding site binds three glucosyl units from the nonreducing end nih.gov. This suggests a coordinated interaction and translocation process for malto-oligosaccharides like this compound.

While ABC transporters are the primary mechanism for active uptake of maltodextrins in bacteria, other transporter families like Major Facilitator Superfamily (MFS) and Sodium-Glucose Linked Transporters (SGLT) are involved in carbohydrate transport in various organisms, but their direct role in high-affinity this compound translocation specifically is less commonly highlighted in the context of the well-established bacterial maltodextrin system. The bacterial maltodextrin transport system involving LamB, MalE, and MalFGK2 represents a well-defined pathway for this compound uptake. researchgate.netlife-science-alliance.org

Interactions with Other Glycogen-Metabolizing Enzymes

This compound, as a linear alpha-1,4-linked glucan, interacts with various enzymes involved in glycogen (B147801) and starch metabolism. These interactions can involve binding to catalytic or regulatory sites, influencing enzyme activity and the structure of glucan polymers.

Binding to Branching Enzymes

Branching enzymes (BEs) are crucial for the synthesis of glycogen and starch, catalyzing the cleavage of alpha-1,4 linkages and the formation of alpha-1,6 branch points rcsb.orgmdpi.com. These enzymes are members of the alpha-amylase family but possess both alpha-1,4-amylase and alpha-1,6-transferase activities rcsb.org.

Studies on Escherichia coli branching enzyme (EcBE) have shown that it interacts with linear oligosaccharides, including this compound rcsb.orgresearchgate.netacs.org. Crystal structures of EcBE bound to this compound and maltoheptaose have identified multiple distinct oligosaccharide binding sites on the surface of the enzyme rcsb.orgresearchgate.netacs.org. Surprisingly, these binding sites are often located quite far from the enzyme's active site, with no evidence of oligosaccharide binding directly within the catalytic center in some structures rcsb.orgresearchgate.net. The closest bound oligosaccharide can reside almost 18 Å from the active site rcsb.orgresearchgate.net.

These binding sites are thought to play a role in the enzyme's interaction with its polymeric substrate rcsb.orgacs.org. Mutations in conserved residues within these binding sites have been shown to have a debilitating effect on EcBE activity rcsb.org. Structures suggest that these distal binding sites may help in the recognition and positioning of the long glucan chains that serve as substrates for branching enzymes acs.org. The interaction with this compound and other linear oligosaccharides helps define these binding sites and understand how BEs interact with different lengths of glucan chains during the branching process. rcsb.orgmdpi.comresearchgate.netacs.org

Interaction with Glycogen Phosphatase Laforin

Laforin is a human dual-specificity phosphatase that plays a critical role in glycogen metabolism researchgate.netnih.govnih.gov. Mutations in the gene encoding laforin are associated with Lafora disease, a fatal neurodegenerative disorder characterized by the accumulation of abnormally branched, hyperphosphorylated glycogen-like polymers called Lafora bodies researchgate.netnih.gov.

Laforin contains a carbohydrate-binding module (CBM) in addition to its phosphatase domain researchgate.netnih.govnih.gov. This CBM is essential for laforin's function and its interaction with glycogen researchgate.net. The structure of laforin with bound this compound has been determined, providing crucial insights into its interaction with glucans researchgate.netnih.govresearchgate.netbiorxiv.org.

Biophysical characterization of laforin-carbohydrate interaction using soluble glycans, including this compound, has demonstrated that laforin has an increased preference for interacting with glycans of higher degrees of polymerization researchgate.netnih.gov. Nuclear Magnetic Resonance (NMR) studies, such as saturation transfer difference (STD)-NMR, have shown that the CBM binding site of laforin can accommodate between 5 and 6 sugar units, which is consistent with the crystal structure bound to this compound researchgate.netnih.gov.

The interaction between laforin and glycans like this compound involves favorable enthalpic contributions counterbalanced by unfavorable entropic contributions researchgate.netnih.gov. The crystal structure of human laforin bound to this compound and phosphate (B84403) reveals that multiple this compound molecules can bind to both the CBM and DSP domains nih.gov. The CBM binding site is intimately associated with the DSP domain, forming an integrated tertiary structure nih.gov. This unique architecture allows laforin to engage with glycogen via the CBM and position phosphorylated glucan substrates at the DSP active site for dephosphorylation nih.gov. Mutations in the CBM binding site can disrupt these interactions and contribute to the pathology of Lafora disease nih.govresearchgate.net.

Glycogen phosphorylase (GP) is another key enzyme in glycogen metabolism, catalyzing the phosphorolysis of alpha-1,4 linkages in glycogen nih.govresearchgate.netnih.gov. While glycogen is its primary substrate, GP can also act on smaller maltooligosaccharides nih.gov. Studies using pyridylaminated-maltohexaose have probed the catalytic site of rabbit muscle GP nih.govresearchgate.netacs.orgacs.org. These studies indicate that substrate recognition by multiple subsites within the catalytic site is important for GP activity nih.gov. This compound derivatives have been used as substrates to investigate the conformational changes in the maltooligosaccharide-binding region of the GP catalytic site during allosteric regulation nih.gov. GP has two distinct maltooligosaccharide binding sites per subunit: a storage site and a catalytic site researchgate.netnih.gov. Pyridylaminated this compound has been used to demonstrate that the catalytic sites are active even in the presence of inhibitors that target the storage sites, suggesting independent actions of these sites researchgate.netnih.gov.

Computational and Biophysical Approaches

Computational and biophysical methods are invaluable tools for understanding the behavior of this compound and its interactions with proteins at a molecular level.

Molecular Dynamics Simulations of this compound Conformation and Mobility

Molecular dynamics (MD) simulations are widely used to study the conformational dynamics and interactions of carbohydrates in solution and in complex with proteins researchgate.netpolito.itnih.gov. These simulations provide insights into the flexibility, preferred conformations, and solvent interactions of molecules like this compound over time.

MD simulations have been applied to study the interaction of branched this compound with enzymes like pullulanase, providing details on binding conformations and hydrogen bond networks within the binding site researchgate.net. These simulations can also be used to calculate per-residue decomposition free energies, helping to identify key amino acid residues involved in the interaction researchgate.net.

Furthermore, MD simulations can complement experimental data from techniques like X-ray crystallography and NMR by providing a dynamic view of molecular interactions that static structures cannot fully capture researchgate.netnih.govnih.gov. For instance, simulations can explore how the binding of this compound affects the flexibility and conformational changes of interacting proteins like laforin or branching enzymes. researchgate.netsciforum.net

Computational approaches, including molecular dynamics simulations, have been used in the context of studying protein-ligand interactions involving this compound, such as analyzing complexes and assessing binding free energies sciforum.net. These methods contribute to a deeper understanding of the molecular recognition between this compound and its protein partners.

This compound, a linear malto-oligosaccharide composed of six glucose units linked by α-(1→4) glycosidic bonds, is a significant molecule in carbohydrate chemistry and biology. elicityl-oligotech.comhmdb.ca With a molecular formula of C₃₆H₆₂O₃₁ and a molecular weight of 990.86 g/mol , it is classified as a maltodextrin. elicityl-oligotech.comhmdb.cascbt.combiosynth.comselleckchem.com this compound is produced from starch through partial hydrolysis, often catalyzed by enzymes such as alpha-amylase. hmdb.cacelignis.com Its structure, a chain of six α-1,4-linked glucose residues, plays a crucial role in its interactions with various proteins, particularly those involved in starch metabolism and transport. elicityl-oligotech.comhmdb.ca

The molecular structure of this compound dictates its recognition and binding by specific proteins. As an α-1,4-glucan, it serves as a substrate or ligand for enzymes that act on starch and related polysaccharides, as well as for carbohydrate-binding proteins involved in transport and signaling. hmdb.ca

Several proteins are known to interact with this compound, including amylases, branching enzymes, and maltose-binding proteins. acs.orgrcsb.orgrcsb.orgpdbj.orgfrontiersin.orgnih.govnih.gov These interactions are often studied using techniques like X-ray crystallography to determine the precise binding sites and mechanisms.

This compound-Producing Amylases: Enzymes such as G6-amylase from Bacillus sp. 707 specifically produce this compound from starch. acs.orgrcsb.orgnih.gov Crystallographic studies of G6-amylase in complex with this compound have revealed details about the enzyme's active site and the subsites involved in substrate binding. For instance, the crystal structure of G6-amylase complexed with this compound (PDB ID: 2D3N) shows this compound bound at subsites -7 to -2. rcsb.org Interactions at these subsites, including stacking interactions with aromatic residues like Trp140, are crucial for determining the product specificity of the enzyme. acs.orgrcsb.org

Maltose-Binding Protein (MBP): MBP from Escherichia coli is a periplasmic protein involved in the active transport and chemotaxis of maltose and linear malto-oligosaccharides, including this compound. rcsb.orgnih.govnih.govcollectionscanada.gc.caresearchgate.net MBP undergoes a conformational change upon ligand binding, transitioning from an open to a closed form, which is essential for substrate translocation. collectionscanada.gc.ca Crystal structures of MBP in complex with this compound (e.g., PDB ID: 4KI0, representing the complex with the maltose transporter MalFGK2) provide insights into how this compound is recognized and bound, involving interactions with both MBP and the transmembrane subunits of the transporter. rcsb.orgox.ac.uk Studies using tritium (B154650) NMR spectroscopy have shown that MBP binds malto-oligosaccharides with strong anomeric specificity, and for longer chains like this compound, there is a significant preference for the alpha anomer. nih.gov These studies also suggest different binding modes for alpha and beta anomers. nih.govcollectionscanada.gc.ca

Branching Enzymes: Escherichia coli branching enzyme (EcBE1), involved in glycogen and starch biosynthesis, also interacts with this compound. pdbj.orgfrontiersin.org Crystal structures of EcBE1 in complex with this compound have identified multiple oligosaccharide binding sites on the enzyme's surface, distinct from the active site. pdbj.orgfrontiersin.org These non-catalytic binding sites are thought to play a role in the enzyme's interaction with polymeric substrates. pdbj.orgfrontiersin.org

Research findings on protein-maltohexaose interactions are summarized in the table below:

ProteinOrganismInteraction TypeKey Findings from Structural StudiesReference(s)
This compound-producing amylase (G6-amylase)Bacillus sp. 707Substrate BindingThis compound binds at subsites -7 to -2; Trp140 important for product specificity. acs.orgrcsb.org
Maltose-Binding Protein (MBP)Escherichia coliLigand Binding/TransportUndergoes conformational change upon binding; interacts with MalFGK2 transporter; strong anomeric specificity; potential distinct binding modes for anomers. rcsb.orgnih.govnih.govcollectionscanada.gc.ca
Branching Enzyme (EcBE1)Escherichia coliOligosaccharide BindingMultiple non-catalytic binding sites identified on the enzyme surface, distinct from the active site. pdbj.orgfrontiersin.org
Cyclodextrin Glycosyltransferase (CGTase)Bacillus circulansDonor Site BindingThis compound binds at donor subsites, influencing transglycosylation activity and cyclodextrin size specificity. acs.orgresearchgate.net

Spectroscopic Investigations of Malto-Oligosaccharide Mobility

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are valuable tools for investigating the mobility and conformation of malto-oligosaccharides like this compound, both in isolation and in complex with proteins.

NMR Spectroscopy: NMR spectroscopy can provide detailed information about the structure, dynamics, and interactions of carbohydrates. nih.govoup.comsemanticscholar.orgmdpi.com Tritium NMR spectroscopy has been used to study the binding of tritium-labeled malto-oligosaccharides, including this compound, to maltose-binding protein, revealing chemical shift changes upon binding and insights into anomeric specificity and potential multiple binding modes. nih.gov Solid-state NMR has also been applied to study the mobility of malto-oligosaccharides like this compound in more complex systems, such as gelatinized starch, to understand their influence on processes like retrogradation. uu.nl While CP/MAS NMR spectra of malto-oligosaccharides in starch mixtures can overlap with starch signals, other solid-state NMR techniques like HP/DEC NMR can provide insights into their mobility. uu.nl Diffusion-ordered spectroscopy (DOSY) NMR can be used to assess the interaction between this compound and other molecules by observing changes in diffusion coefficients. mdpi.com

Mass Spectrometry (MS): Mass spectrometry, often coupled with techniques like Ion Mobility Spectrometry (IMS), is used for the analysis of oligosaccharides, providing information on their mass, structure, and even conformational isomers. mdpi.comchromservis.euresearchgate.netacs.org Ion Mobility-Mass Spectrometry (IM-MS) can separate isomeric ions based on their drift time, which is related to their shape and collision cross-section. mdpi.comchromservis.euresearchgate.net This is particularly useful for analyzing complex mixtures of malto-oligosaccharides and distinguishing between different structural arrangements. mdpi.comchromservis.euresearchgate.net Studies have shown that IM-MS can resolve conformational isomers of this compound. researchgate.net Trapped ion mobility spectrometry (TIMS) coupled with mass spectrometry offers high-resolution analysis of complex carbohydrate mixtures, enabling the identification and quantification of malto-oligosaccharides. chromservis.eu

Spectroscopic investigations provide crucial data on the behavior of this compound at the molecular level, complementing structural data obtained from crystallography and offering insights into its dynamic properties and interactions in various environments.

Analytical Methodologies for Maltohexaose Research

Chromatographic Techniques

Chromatography is a cornerstone of maltohexaose (B131044) analysis, enabling its separation from complex mixtures and its precise quantification. High-performance liquid chromatography and ion chromatography are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of maltooligosaccharides like this compound. nih.govnih.govdss.go.thspectroscopyonline.com The separation is typically achieved on specialized columns, such as those with amino (NH2) or amide functional groups, which operate under hydrophilic interaction liquid chromatography (HILIC) conditions. spectroscopyonline.com

A common approach involves using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. nih.govnih.gov For instance, a gradient elution on an Xbridge Amide column can effectively separate maltose (B56501), maltotriose (B133400), maltotetraose (B33255), maltopentaose (B1148383), this compound, and maltoheptaose (B131047). nih.govnih.gov Detection is often carried out using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. nih.govdss.go.th The ELSD is advantageous as it is not dependent on the optical properties of the analyte and can provide a more uniform response for different oligosaccharides. nih.gov The HPLC-ELSD method has demonstrated good linearity, accuracy, and precision for the quantification of this compound in various samples, including beer. nih.govnih.gov

ParameterHPLC with ELSD for this compound Analysis
Column Xbridge Amide nih.govnih.gov
Mobile Phase Gradient of acetonitrile and water nih.govnih.gov
Detector Evaporative Light Scattering Detector (ELSD) nih.gov
Application Separation and quantification of maltooligosaccharides in beer nih.govnih.gov
Performance Good linearity, excellent accuracy, and high precision nih.govnih.gov

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and specific method for the analysis of carbohydrates, including this compound, without the need for derivatization. umich.edunih.govrsc.orgnih.govyoutube.comrsc.org This technique takes advantage of the weakly acidic nature of carbohydrates, which become anionic at high pH. umich.eduyoutube.com The separation is performed on a strong anion-exchange column, such as the Thermo Scientific™ Dionex™ CarboPac™ series, using a high-pH eluent, typically sodium hydroxide.

Pulsed Amperometric Detection (PAD) allows for the direct detection of underivatized carbohydrates by measuring the current generated from their oxidation on a gold electrode. This method is highly sensitive, with detection limits in the low picomole range. HPAE-PAD is capable of resolving closely related oligosaccharides, including structural isomers, and can be used for the quantitative analysis of this compound in various matrices, such as food and biological samples. nih.govrsc.org

ParameterHPAE-PAD for this compound Analysis
Principle Anion-exchange separation of carbohydrates at high pH umich.eduyoutube.com
Detection Pulsed Amperometric Detection (PAD) on a gold electrode
Advantages High sensitivity, high resolution, no derivatization required umich.edunih.govyoutube.com
Column Strong anion-exchange columns (e.g., Dionex CarboPac series)
Application Analysis of mono-, di-, and oligosaccharides in various samples nih.govrsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for the structural characterization of this compound, providing information on its molecular weight and fragmentation patterns.

Atmospheric Pressure Neutral Reionization Mass Spectrometry (APNR-MS) is an emerging technique for the structural analysis of biomolecules, including oligosaccharides. In APNR-MS, analyte ions undergo thermal dissociation at atmospheric pressure, and the resulting neutral fragments are then reionized for mass analysis. This method has been shown to produce extensive fragmentation, including many cross-ring cleavage fragments for oligosaccharides. The generation of these specific fragments is highly valuable for identifying glycan linkage sites and for differentiating between isomers, providing detailed structural information that can be complementary to conventional collision-induced dissociation (CID) methods.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two common soft ionization techniques used in mass spectrometry for the analysis of carbohydrates. For neutral oligosaccharides like this compound, derivatization is often employed to improve ionization efficiency and the stability of the molecule during analysis.

ESI-MS is well-suited for the analysis of derivatized maltooligosaccharides from solution. Chemical modifications, such as acetylation or benzoylation, can be followed by ESI-MS to confirm the reaction and purity of the products. Tandem mass spectrometry (MS/MS) of these derivatized ions can provide structural information through characteristic fragmentation patterns.

MALDI-Time-of-Flight (TOF)-MS is a high-throughput technique for glycan profiling. Permethylation is a common derivatization strategy that enhances the ionization efficiency of glycans and stabilizes sialic acid moieties, allowing for the analysis of both neutral and acidic glycans in the positive ion mode.

Ionization TechniqueDerivatizationKey Features
Electrospray Ionization (ESI) Acetylation, BenzoylationSuitable for analyzing derivatized oligosaccharides in solution; provides structural information via MS/MS.
Matrix-Assisted Laser Desorption/Ionization (MALDI) PermethylationHigh-throughput glycan profiling; enhances ionization efficiency and stabilizes labile groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of carbohydrates in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the primary structure of this compound, including the sequence of glucose units, the anomeric configuration (α or β), and the linkage positions.

¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. The anomeric protons, which resonate in a distinct region of the spectrum, are particularly useful for identifying the number of sugar residues and their anomeric configurations.

¹³C NMR spectroscopy offers a wider chemical shift dispersion, allowing for the resolution of individual carbon signals. The chemical shifts of the anomeric carbons and the carbons involved in the glycosidic linkages are indicative of the linkage positions.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately leading to a complete structural assignment of this compound.

NMR ExperimentInformation Provided
¹H NMR Chemical environment of protons, anomeric configuration, number of residues.
¹³C NMR Chemical environment of carbons, linkage positions.
2D NMR (COSY, HSQC, HMBC) Connectivity between protons and carbons for complete structural assignment.

Application of ¹⁹F-NMR for Labeled this compound Studies

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy has emerged as a powerful tool for studying labeled this compound and its interactions. The unique properties of the fluorine-19 nucleus, such as its 100% natural abundance, spin of ½, and high gyromagnetic ratio, make it a highly sensitive NMR probe. mdpi.com When this compound is chemically modified to include a fluorine atom, ¹⁹F-NMR can provide detailed information about its structural and conformational properties. nih.gov

The introduction of a fluorine label into this compound offers several analytical advantages. The wide chemical shift range of ¹⁹F-NMR, typically spanning over 200 ppm, minimizes the signal overlap that often complicates proton (¹H) NMR spectra of carbohydrates. mdpi.comhuji.ac.il This clarity allows for the distinct observation of signals from different anomers or isomers of fluorinated this compound. mdpi.comhuji.ac.il

In the context of studying protein-ligand interactions, ¹⁹F-NMR is particularly insightful. For instance, 2-F-labeled maltose has been used as a reporter ligand to probe the interactions of proteins fused to maltose-binding protein (MBP). nih.gov This approach allows for the simultaneous observation of the ¹⁹F-NMR signals of the binding and non-binding isomers, with the non-binding isomers serving as an internal reference to exclude non-specific interactions. nih.gov Such methodologies can be extended to fluorinated this compound to study its binding affinity with various carbohydrate-binding proteins. The changes in the ¹⁹F chemical shift, signal intensity, and relaxation times upon binding can provide quantitative data on binding affinities and kinetics. nih.govacs.orgacs.org

Furthermore, techniques like Saturation Transfer Difference (STD) NMR can be adapted for ¹⁹F-labeled ligands (¹⁹F STD-NMR) to identify which parts of the this compound molecule are in close contact with a protein receptor. mdpi.com This provides valuable information for mapping the binding epitope and understanding the molecular basis of recognition. The use of ¹⁹F NMR T₂ filtering-based screening with a library of fluorinated monosaccharides has also been demonstrated to define monosaccharide selectivity and identify essential hydroxyl groups for interaction, a strategy applicable to this compound. nih.govacs.orgacs.org

Key Advantages of ¹⁹F-NMR in Labeled this compound Studies
FeatureAdvantageReference
High Sensitivity The ¹⁹F nucleus has a high gyromagnetic ratio, similar to ¹H, resulting in strong NMR signals. mdpi.com
Wide Chemical Shift Range Spans over 200 ppm, which reduces signal overlap common in ¹H NMR of carbohydrates. mdpi.comhuji.ac.il
No Background Signal Fluorine is not naturally abundant in biological systems, leading to background-free spectra. mdpi.com
Sensitive to Environment The ¹⁹F chemical shift is highly sensitive to changes in the local electronic environment, making it an excellent probe for binding events. semanticscholar.org
Quantitative Analysis Can be used for the accurate determination of the content of fluorinated compounds. nih.gov

Thin-Layer Chromatography (TLC) for Product Analysis

Thin-Layer Chromatography (TLC) is a widely used, straightforward, and cost-effective technique for the analysis of maltooligosaccharides, including this compound. creative-biolabs.comnih.gov It is particularly useful for monitoring the progress of enzymatic reactions that produce or degrade this compound, allowing for the qualitative and semi-quantitative analysis of the product mixture. researchgate.netbio-protocol.org

The separation of maltooligosaccharides by TLC is based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent system). creative-biolabs.comtandfonline.com Due to the high polarity of carbohydrates, specific solvent systems are required to achieve good separation. creative-biolabs.com A common mobile phase for separating maltooligosaccharides is a mixture of n-butanol, isopropanol, and water. tandfonline.com For instance, a solvent system of n-butanol-isopropanol-water (3:12:4 by volume) has been shown to effectively separate maltooligosaccharides up to eight glucose units. tandfonline.com Another reported solvent system is n-butanol/methanol (B129727)/H₂O (8:4:3, v/v/v). researchgate.net

After development, the separated oligosaccharides on the TLC plate are visualized using a variety of reagents. A common method involves spraying the plate with a solution of sulfuric acid in methanol (1:1, v/v) followed by heating, which chars the carbohydrates and produces visible spots. researchgate.net Anisaldehyde-sulfuric acid reagent is another effective visualization agent. tandfonline.com The position of the spots, represented by their retention factor (Rf value), allows for the identification of the different oligosaccharides by comparison with standards. researchgate.net this compound, being larger and more polar than the lower oligosaccharides, will have a lower Rf value.

TLC is extensively used to analyze the products of starch-hydrolyzing enzymes. For example, it can be used to determine the product profile of a novel α-amylase, showing whether it produces a specific maltooligosaccharide like this compound. researchgate.net In one study, the hydrolysis products of a recombinant α-amylase acting on various maltooligosaccharides, including this compound, were analyzed by TLC. researchgate.net This technique has also been applied to study the saccharide profile of germinated grains and weaning foods containing maltooligosaccharides. nih.gov

TLC Systems for this compound Analysis
Stationary PhaseMobile Phase (v/v/v)Visualization ReagentApplicationReference
Silica Gel 60n-butanol/isopropanol/water (3:12:4)Anisaldehyde-sulfuric acidSeparation of maltooligosaccharides up to G8 tandfonline.com
Silica Gel 60n-butanol/methanol/water (8:4:3)Sulfuric acid-methanol (1:1)Analysis of enzymatic hydrolysis products researchgate.net
Silica Gel 60 F254acetonitrile/ethyl acetate/2-propanol/water (85:20:50:60)N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in sulfuric acid/methanolAnalysis of products from starch active enzymes bio-protocol.org

Enzymatic Assay Development for this compound-Related Enzymes

The study of enzymes that produce, degrade, or modify this compound relies on the development of specific and sensitive enzymatic assays. These assays are crucial for enzyme discovery, characterization, and the optimization of processes involving these enzymes. rsc.orgmdpi.com Enzymes related to this compound are a subset of carbohydrate-active enzymes (CAZymes), and a variety of assay principles can be applied. nih.govpnas.org

A common method for assaying amylases and other glycoside hydrolases that act on starch or related substrates to produce this compound is to measure the release of reducing sugars. The 3,5-dinitrosalicylic acid (DNS) method is a classic example, where the DNS reagent reacts with the reducing ends of the sugars produced, resulting in a color change that can be measured spectrophotometrically. tandfonline.comrsc.org One unit of enzyme activity is often defined as the amount of enzyme that liberates a specific amount of reducing sugar (e.g., 1 µmol of glucose equivalents) per minute under defined conditions. tandfonline.comscielo.br

For enzymes that specifically produce this compound, it is important to not only measure the total reducing sugar but also to identify and quantify the specific products. This can be achieved by coupling the enzymatic assay with chromatographic techniques like TLC, as described in the previous section, or High-Performance Liquid Chromatography (HPLC).

More advanced and high-throughput assays have been developed using chromogenic or fluorogenic substrates. nih.gov For instance, insoluble chromogenic substrates can be used where the release of a soluble, colored product is proportional to enzyme activity. nih.gov Another approach involves using synthetic substrates that are specifically designed for a particular enzyme. For example, kits are available for the specific measurement of α-amylase and β-amylase that use defined, blocked p-nitrophenyl maltooligosaccharides as substrates. megazyme.com In these assays, the action of the target enzyme on the substrate, followed by the action of an auxiliary enzyme (like α-glucosidase), releases p-nitrophenol, which can be quantified by measuring its absorbance at 400-410 nm. megazyme.com

The development of these assays often requires careful optimization of reaction conditions such as pH, temperature, substrate concentration, and buffer composition to accurately reflect the enzyme's activity. scielo.br

Common Enzymatic Assay Methods for this compound-Related Enzymes
Assay PrincipleDescriptionTypical SubstrateDetection MethodReference
Reducing Sugar Assay Measures the increase in reducing ends resulting from polysaccharide hydrolysis.Soluble starch, amylopectinSpectrophotometry (e.g., DNS method) tandfonline.comrsc.org
Chromogenic Substrate Assay Enzyme action on a chromogenic substrate releases a colored product.Insoluble chromogenic polysaccharides, p-nitrophenyl maltooligosaccharidesSpectrophotometry nih.govmegazyme.com
Coupled Enzyme Assay The product of the first enzymatic reaction is the substrate for a second, indicator enzyme that produces a measurable signal.Defined maltooligosaccharide derivativesSpectrophotometry or Fluorometry nih.gov
Chromatographic Analysis Quantifies the specific products (e.g., this compound) formed over time.Starch, maltooligosaccharidesTLC, HPLC researchgate.net

Biotechnological Applications of Maltohexaose in Research

Substrate Utility in Enzymology and Glycoscience

Maltohexaose (B131044) serves as a crucial substrate in the study of enzymes that act on α-glucans. Its defined chain length and structure allow researchers to probe the active sites and mechanisms of these enzymes.

Probing 4-α-Glucotransferase Activity

4-α-Glucanotransferase (EC 2.4.1.25) is an enzyme involved in the metabolism of glycogen (B147801) and starch, catalyzing the transfer of α-1,4-linked glucosyl residues. nih.govnih.gov this compound is utilized as an acceptor substrate to quantify the activity of 4-α-glucanotransferase. sigmaaldrich.com Studies have used this compound in conjunction with fluorogenic branched dextrins to investigate the donor-binding region and essential main-chain structure recognized by this enzyme. nih.gov For instance, research on porcine liver glycogen debranching enzyme, which possesses 4-α-glucanotransferase activity, demonstrated that this compound acts as an acceptor, influencing the rates of transglycosylation from different maltooligosyl-pyridylamino-maltooctaoses. nih.gov The use of this compound as an acceptor has been instrumental in understanding the complementary action of 4-α-glucanotransferase and glycogen phosphorylase in glycogen degradation. nih.gov

Characterization of α-Amylase Cleavage Specificities

α-Amylases (EC 3.2.1.1) are enzymes that hydrolyze α-1,4-glucosidic bonds in starch and related glucans. nih.gov this compound is used to characterize the cleavage specificities of various α-amylases. By incubating α-amylases with this compound and analyzing the resulting products, researchers can determine the preferred cleavage sites of the enzyme. Some α-amylases are specifically known as "this compound-forming amylases" because they predominantly produce this compound from starch or other α-1,4-glucans. nih.govasm.org Studies on this compound-forming α-amylases from organisms like Bacillus species and Corallococcus sp. have utilized this compound to understand their reaction mechanisms and product specificities. nih.govasm.orgresearchgate.net For example, the this compound-producing amylase from alkalophilic Bacillus sp. 707 produces this compound as a major product from short-chain amylose (B160209), and crystallographic analysis with a this compound analog has helped elucidate the enzyme's active site and the factors governing its product specificity. nih.gov

Development of Biochemical Enzyme Assays (e.g., Human Amylase Assays)

This compound and its derivatives are valuable in the development of biochemical assays for measuring enzyme activity, including human amylase. Modified this compound molecules, such as p-nitrophenyl α-maltoheptaoside (which can be synthesized using this compound-forming amylase and p-nitrophenyl α-glucoside as an acceptor), serve as chromogenic or fluorogenic substrates in enzyme assays. nih.gov Hydrolysis of these substrates by amylase releases a detectable signal (e.g., a colored or fluorescent product), allowing for the quantification of enzyme activity. nih.gov This approach is particularly useful for the assay of human amylase in biological samples like serum and urine. nih.gov High-purity this compound is specifically used in research and in vitro diagnostic analysis for biochemical enzyme assays. megazyme.com

Investigating Starch Biosynthesis and Degradation Pathways

This compound is employed in studies investigating the complex pathways of starch biosynthesis and degradation in various organisms. nih.govoup.com As an intermediate or product in these pathways, its presence and metabolism can provide insights into the enzymes and mechanisms involved. For instance, a branched nonasaccharide containing a this compound moiety has been chemically synthesized to serve as a substrate for enzymes in starch biosynthesis and degradation studies. nih.gov Research on eukaryotic starch degradation has shown that monophosphorylated glucans with a minimum size of this compound are observed during starch degradation, highlighting its relevance in understanding the process. oup.com this compound can also be used as a substrate or acceptor in studies of starch synthases and phosphorylases to understand their roles in building and breaking down starch structures. researchgate.net

Development of Molecular Probes and Imaging Agents

This compound has emerged as a promising scaffold for developing molecular probes and imaging agents, particularly for the detection of bacterial infections.

Radiotracer Development for PET Imaging of Bacterial Infections

The unique ability of bacteria to actively transport and metabolize maltodextrins, including this compound, through specific transporter systems not present in mammalian cells, makes this compound an excellent candidate for developing bacteria-specific imaging agents. researchgate.netjacc.org Fluorine-18-labeled this compound (MH¹⁸F) has been developed as a positron emission tomography (PET) tracer for imaging bacterial infections in vivo. researchgate.netnih.gov Studies have shown that MH¹⁸F can image bacteria with high sensitivity and specificity, distinguishing bacterial infections from sterile inflammation. researchgate.netjacc.org It has demonstrated the ability to detect early-stage infections and even identify drug resistance in bacteria in vivo. researchgate.netnih.gov Another radiotracer, ⁶⁸Ga-DOTA-maltohexaose, has also been evaluated for PET imaging of bacterial infections, showing specific uptake by E. coli infection compared to sterile inflammation in animal models. snmjournals.org These this compound-based radiotracers target the bacterial maltodextrin (B1146171) transport system, offering a highly specific approach for diagnosing bacterial infections. researchgate.netjacc.org

Targeting Bacterial Maltodextrin Transporters

Bacterial maltodextrin transport systems internalize alpha-1,4 linked glucose oligomers, such as this compound, as a source of carbon and energy. escholarship.orgberkeley.edu This transport is highly specific to bacteria. nih.govjacc.orgnih.gov Studies have shown that this compound-based imaging probes are rapidly internalized through this pathway. nih.govberkeley.edu This specific uptake mechanism allows for the potential differentiation of bacterial infections from other conditions like inflammation or cancer. nih.govjacc.org The maltodextrin transporter recognizes the non-reducing end of maltodextrins and can tolerate modifications at the reducing end, making it possible to conjugate imaging molecules or other agents to this compound without significantly affecting its uptake. escholarship.orgjacc.org Research using fluorescently labeled this compound probes has demonstrated their ability to selectively accumulate within bacteria. nih.govberkeley.edu

Preclinical Evaluation for Infection vs. Inflammation Differentiation

Preclinical studies have evaluated this compound-based probes for their ability to differentiate bacterial infections from sterile inflammation. Positron Emission Tomography (PET) imaging using 18F-labeled this compound ([18F]MH) has shown promise in distinguishing bacterial infection from inflammation in animal models. mdpi.comresearchgate.net For instance, studies in mice with muscle infections induced by E. coli demonstrated that [18F]MH uptake was significantly higher in infected muscle compared to sterile inflammation induced by lipopolysaccharides (LPS). snmjournals.org This specificity, coupled with rapid renal clearance and low background signal, supports the potential of this compound-based agents for bacterial imaging. snmjournals.org Another study using 68Ga-DOTA-maltohexaose (DMALTO) also showed that PET imaging could distinguish between E. coli infection and sterile LPS-induced inflammation in vivo. snmjournals.org

This compound-Conjugated Porphyrins for Photodynamic Research

This compound has been conjugated to porphyrins for research in photodynamic therapy (PDT). Porphyrins are photosensitizers that can generate reactive oxygen species, such as singlet oxygen, upon light irradiation, which can be used to target and destroy cells. nih.govresearchmap.jp Conjugating porphyrins with this compound aims to improve their water solubility and potentially enhance their delivery or selectivity. researchmap.jpworldscientific.com Studies have synthesized porphyrin derivatives with one to four this compound moieties. researchmap.jpworldscientific.comnii.ac.jp These this compound-conjugated porphyrins exhibit high water solubility. researchmap.jpworldscientific.com Research has investigated their singlet oxygen production ability and photocytotoxicity against cell lines like HeLa cells. researchmap.jpworldscientific.com

Thio-Maltohexaose in Biomedical Research

Thio-maltohexaose, a modified form of this compound containing sulfur atoms, is also being explored in biomedical research. PubChem lists a compound identified as Thio-Maltohexaose with CID 449606. nih.gov Recent computational studies have identified thio-maltohexaose as a potential drug candidate for certain viral targets, such as the nucleocapsid protein of Chandipura virus. researchgate.net Additionally, incorporating a thio-glycosyl bond into maltodextrin backbones, such as in thio-maltotrioside, is being investigated to enhance stability against enzymatic digestion, which could be beneficial for developing more stable bacterial imaging agents. rsc.orgresearchgate.net

Industrial Production of Specific Maltooligosaccharides

The industrial production of specific maltooligosaccharides, including this compound, is an important area, driven by their various applications. Producing high-purity maltooligosaccharides on a large scale can be challenging. tandfonline.com

Enzymatic Production of High-Purity this compound

Enzymatic methods are commonly employed for the industrial production of maltooligosaccharides from starch. mdpi.comcarbomenu.com Specific this compound-producing amylases are utilized to yield saccharide compositions rich in this compound. google.comasm.org These enzymes hydrolyze starch to primarily form this compound. google.comasm.org The selection of the enzyme and hydrolysis conditions are crucial for the composition of the resulting product. mdpi.com While some amylases produce a mixture of maltooligosaccharides, others, known as maltooligosaccharide-forming amylases (MFAses), preferably produce one specific type of maltooligosaccharide, such as this compound. mdpi.comcarbomenu.com Achieving high purity often involves subsequent purification steps, such as high-performance liquid chromatography (HPLC). carbomenu.com Novel procedures, like the "reducing end modification method," are also being developed to improve the production of high-purity maltooligosaccharides from starch. tandfonline.com

Studies in Microbial Metabolism and Transport

Research into this compound also encompasses studies on microbial metabolism and transport. This compound is a substrate for bacterial maltodextrin transport systems, which are crucial for bacteria to utilize these oligosaccharides as a carbon source. berkeley.edunih.govresearchgate.net Studies, particularly in Escherichia coli, have investigated the components of the maltodextrin system, including the maltoporin (LamB), maltose (B56501) binding protein (MalE), and inner membrane transporters (MalF, MalG, MalK), which are involved in the uptake and transport of maltodextrins like this compound. nih.govresearchgate.netlife-science-alliance.org Once inside the cell, maltodextrins are metabolized by cytoplasmic enzymes. nih.govlife-science-alliance.org Research has also explored the regulation of the maltose/maltodextrin regulon, which controls the expression of genes involved in maltodextrin transport and metabolism. nih.govresearchgate.netlife-science-alliance.org These studies contribute to understanding how microbes utilize this compound and the mechanisms involved in its cellular uptake and processing.

Understanding Maltodextrin System in Microorganisms (e.g., E. coli)

The maltodextrin system in Escherichia coli is a widely studied model for understanding complex sugar utilization in bacteria asm.orgpsu.edu. This system is responsible for the uptake and metabolism of maltose and longer glucose polymers, known as maltodextrins asm.org. The system is governed by a set of mal genes, regulated by the transcriptional activator MalT, which is induced by maltotriose (B133400) and ATP mdpi.com.

The E. coli maltodextrin system involves a high-affinity, binding protein-dependent ABC transporter and several key enzymes crucial for breaking down maltodextrins asm.orgconicet.gov.ar. These enzymes include MalP (maltodextrin phosphorylase), MalZ (glucogenic α-1,4-glycosidase), and MalQ (amylomaltase) conicet.gov.arasm.org. MalQ functions as a 4-α-glucanotransferase, capable of cleaving linear maltodextrins and also converting shorter ones into longer chains conicet.gov.ar. MalP facilitates the removal of glucose units from the non-reducing ends of maltodextrins through phosphorolysis asm.org.

Research utilizing maltodextrins of varying lengths, including this compound, has shown that E. coli can efficiently transport and utilize dextrins up to maltoheptaose (B131047) asm.org. This compound, being within this range, is a key substrate for probing the activity and specificity of the enzymes and transporters involved in this system. Studies have employed techniques such as analyzing accumulated maltodextrins in mutant strains lacking specific enzymes (e.g., MalP or MalZ) to determine the metabolic fate of different maltodextrins asm.org. For instance, MalP⁻ MalZ⁺ strains degraded all tested dextrins to maltose, while MalP⁺ MalZ⁻ strains degraded them to maltotriose asm.org.

Investigating Transport Mechanism Specificity in Bacteria

This compound and its derivatives are instrumental in investigating the specificity and mechanisms of bacterial transport systems for maltodextrins plos.orglookchem.comberkeley.edulife-science-alliance.org. Bacteria, including both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) species, possess specific maltodextrin transporters that facilitate the active internalization of these carbohydrates, a capability generally absent in mammalian cells plos.orgmdpi.com.

In Gram-negative bacteria like E. coli, the maltodextrin transport system is a complex machinery involving LamB (maltoporin), a specific channel in the outer membrane for the diffusion of maltooligosaccharides, MalE (maltose-binding protein) located in the periplasm, and the MalFGK2 complex, an ABC transporter in the inner membrane life-science-alliance.orgnih.gov. MalE exhibits high affinity for maltose and various maltodextrins nih.gov. Studies have indicated a size limit for transport across the inner membrane in E. coli, typically around 8 to 10 glucosyl residues, although efficient uptake and support of growth are observed for dextrins up to maltoheptaose asm.org. This compound falls within the optimal size range for this transport system.

Researchers frequently use labeled this compound, such as [14C]this compound or this compound conjugated with fluorescent tags or radioisotopes, to track its uptake and analyze the kinetics and specificity of bacterial transporters asm.orgplos.orglookchem.com. Competitive transport assays, where the uptake of labeled this compound is measured in the presence of excess unlabeled sugars, have confirmed that this compound is internalized via the specific maltodextrin transport systems berkeley.edu. For example, the uptake of a this compound-indocyanine green (MH-ICG) conjugate in wild-type E. coli was inhibited by an excess of unlabeled maltose or this compound berkeley.edu.

Studies have also explored the kinetic parameters of this compound conjugate uptake in different bacterial species. For instance, the affinity (Km) and maximum uptake rate (Vmax) of MH-ICG have been determined for E. coli and S. aureus plos.org.

BacteriumSubstrateKm (μM)Vmax (μmol/minutes/10⁸ CFU)
E. coliMH-ICG6.96.3 x 10⁻⁷
S. aureusMH-ICG5.43.0 x 10⁻⁶

Data derived from research on this compound-indocyanine green (MH-ICG) uptake plos.org.

Investigations using modified this compound molecules have provided insights into the structural requirements for efficient transport. Research suggests that the presence of a free non-reducing end and the nature of the anomeric center are important for the recognition and metabolic uptake of maltodextrins by bacterial transporters lookchem.com. However, some conjugates designed to target the maltodextrin transport system have been observed to adhere to the bacterial cell wall without being transported into the cytoplasm, highlighting the sensitivity of the transport mechanism to structural modifications lookchem.com.

Advanced Research Perspectives in Maltohexaose Studies

Rational Enzyme Design for Tailored Maltohexaose (B131044) Production

Rational enzyme design is a key area of research focused on creating or modifying enzymes to optimize the production of this compound with high specificity and yield. This involves understanding the structure-function relationship of enzymes involved in starch hydrolysis, particularly alpha-amylases and this compound-producing amylases.

Studies have investigated this compound-producing amylases from various microbial sources, such as alkalophilic Bacillus sp. 707 and Corallococcus sp. strain EGB. thegoodscentscompany.comnih.govacs.org Biochemical and crystallographic analyses of these enzymes provide insights into their reaction mechanisms and the residues critical for this compound production. acs.org For instance, the crystal structure of G6-amylase from Bacillus sp. 707 in complex with pseudo-maltononaose has revealed the roles of specific amino acid residues, like Asp236 as a nucleophilic catalyst and Glu266 as a proton donor/acceptor, in the hydrolysis process and this compound formation. acs.org Pseudo-maltononaose occupies subsites -6 to +3 and induces conformational changes in Glu266 and Asp333. acs.org

Rational design strategies often involve site-directed mutagenesis based on structural information to alter enzyme properties such as thermostability, pH optima, and product specificity. nih.govresearchgate.net Computational tools and in silico analyses are increasingly being integrated into this process to identify targeted regions for mutation and predict the effects of modifications. nih.govresearchgate.neteuropa.eu The goal is to develop biocatalysts that can efficiently produce this compound under specific industrial conditions, potentially utilizing low-cost substrates like lignocellulosic biomass or agricultural by-products. researchgate.net

Elucidation of this compound's Role in Complex Glycan Structures

This compound, as a linear glucan, plays a role in the broader context of complex glycan structures, although its direct incorporation into highly branched N- or O-glycans is not typical. Instead, research in this area often focuses on how enzymes that process starch and maltodextrins interact with or influence the availability of this compound, which can then be utilized in various biological processes or as a substrate for further enzymatic modification.

Glycans, including oligosaccharides and polysaccharides, are involved in a wide array of biological processes, such as cell recognition, signaling, and protein function. mdpi.comneb.cn While complex N-glycans, for example, are built upon a core pentasaccharide and can have diverse branching patterns, this compound represents a different class of glycan – a linear alpha-1,4 linked glucan. mdpi.comsigmaaldrich.comfrontiersin.org

Research into the enzymes that act on starch and maltodextrins, which produce this compound, contributes to understanding carbohydrate metabolism. These enzymes can influence the pool of available this compound, which might then serve as a substrate for other enzymes or be transported into cells. Studies on maltodextrin (B1146171) transport systems in bacteria, for instance, highlight the biological importance of these oligosaccharides. thegoodscentscompany.comeurekalert.orgnih.gov

Innovation in this compound-Based Imaging and Sensing Technologies

This compound has emerged as a valuable component in the development of advanced imaging and sensing technologies, particularly for the detection of bacteria. This application leverages the fact that many bacteria possess specific high-affinity maltodextrin transport systems that are absent in mammalian cells. eurekalert.orgresearchgate.netjacc.org

This compound-based imaging probes are typically constructed by conjugating this compound to a detectable label, such as a fluorescent dye or a radioactive isotope. eurekalert.orgresearchgate.netjacc.org These probes are internalized by bacteria through their maltodextrin transporters, leading to the accumulation of the label within the bacterial cells. eurekalert.orgresearchgate.netjacc.org This targeted delivery mechanism allows for the sensitive and specific detection of bacterial infections. eurekalert.orgresearchgate.netjacc.org

Research has demonstrated the efficacy of this compound-based probes in detecting bacterial infections in vivo with high sensitivity and specificity, distinguishing them from inflammation. eurekalert.orgresearchgate.net For example, studies using fluorine-18-labeled this compound ([¹⁸F]this compound) as a PET tracer have shown its ability to image bacteria in vivo with higher sensitivity and specificity compared to fluorodeoxyglucose ([¹⁸F]FDG). researchgate.netwikipedia.org These probes can potentially detect early-stage infections and monitor the effectiveness of antibiotic treatment. researchgate.netjacc.org

In sensing technologies, nanopore-based methods are being explored for the detection and characterization of saccharide molecules, including this compound. mdpi.comnih.gov Nanopores can act as single-molecule sensors, where the passage or binding of saccharides induces detectable changes in ion current. mdpi.comnih.gov Studies have shown that this compound can cause significant blocking effects in biological nanopores like ClyA, demonstrating the potential of this technology for this compound detection and the study of its molecular characteristics. mdpi.com Maltoporin channels have also been investigated as sensors for maltodextrins, including this compound, providing insights into sugar-channel interactions. nih.gov

Exploration of Novel Microbial Biocatalysts for this compound-Related Processes

The discovery and characterization of novel microbial biocatalysts are crucial for advancing this compound production and its conversion into other valuable products. Microorganisms, particularly bacteria and fungi, are rich sources of enzymes with diverse activities on carbohydrates. nih.govnih.govresearchgate.net

Researchers are actively screening and identifying new microbial strains that produce this compound-forming amylases or other enzymes involved in this compound metabolism. nih.govnih.govresearchgate.netmdpi.com Examples include novel this compound-producing exo-amylases from Aerobacter aerogenes and alkaline active this compound-forming alpha-amylases from Bacillus species. researchgate.netdntb.gov.ua

The characterization of these novel enzymes involves determining their optimal conditions (temperature, pH), substrate specificity, and product profiles. nih.govnih.govresearchgate.net Genetic and protein engineering techniques are then applied to improve the catalytic efficiency, stability, and specificity of these biocatalysts for industrial applications. nih.govresearchgate.net The exploration of microbial diversity continues to yield enzymes with unique properties that can be tailored for specific this compound-related processes, such as the efficient conversion of starch into malto-oligosaccharides. nih.govresearchgate.netmdpi.com

Application of Systems Biology and Omics Approaches to this compound Metabolism

Systems biology and omics approaches are being applied to gain a holistic understanding of this compound metabolism within biological systems. These approaches integrate data from various levels, including genomics, transcriptomics, proteomics, and metabolomics, to model and analyze complex biological processes. researchgate.netfrontiersin.orgucla.edufrontiersin.org

While direct studies specifically focused on this compound metabolism using comprehensive omics approaches are still an evolving area, the broader application of these techniques to carbohydrate metabolism provides a framework. Metabolomics, which involves the study of small molecules like this compound, can provide a snapshot of the metabolic state of an organism and identify changes in this compound levels under different conditions. researchgate.netucla.edu

Integrating metabolomics data with transcriptomics (gene expression) and proteomics (protein abundance) can help to identify the enzymes and pathways involved in this compound synthesis, degradation, and transport. researchgate.netucla.edu Systems biology modeling can then be used to simulate and predict the behavior of this compound metabolism in response to genetic or environmental perturbations. researchgate.netucla.edu These approaches are valuable for understanding the biological roles of this compound in microorganisms, plants, and potentially in host-microbe interactions.

Advanced Spectroscopic and Structural Elucidation Techniques for this compound Interactions

Advanced spectroscopic and structural elucidation techniques are indispensable for understanding the precise molecular structure of this compound and how it interacts with other molecules, such as enzymes or proteins.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography provide detailed information about the structure, conformation, and binding events involving this compound. acs.orgnih.govnumberanalytics.comstudypug.comwiley.com

Mass spectrometry, particularly tandem MS (MS/MS), is used to determine the molecular mass and fragmentation patterns of this compound, confirming its degree of polymerization and providing insights into its structure. nih.govacs.org A multidimensional MS-based workflow has been developed for the de novo structural elucidation of oligosaccharides, utilizing LC-MS/MS to provide information on sequence, monosaccharide composition, and glycosidic linkages, with this compound often used as a standard for validation. nih.govacs.org

NMR spectroscopy, including 2D NMR techniques like COSY and HSQC, is powerful for elucidating the connectivity and spatial arrangement of atoms in this compound and studying its interactions with binding partners. numberanalytics.comstudypug.comwiley.com X-ray crystallography can provide high-resolution three-dimensional structures of enzymes or other proteins in complex with this compound, revealing the precise details of the binding site and interaction mechanisms. acs.orgmdpi.com

These advanced techniques are crucial for gaining a fundamental understanding of this compound at the molecular level, which in turn supports research in enzyme design, biological roles, and technological applications.

Q & A

Basic Research Question: What experimental methods are used to quantify maltohexaose in enzymatic hydrolysis studies?

Methodological Answer:
Quantification of this compound typically employs high-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detectors. For precise determination, calibration curves using standardized this compound solutions are essential. In kinetic studies, the Benesi-Hildebrand equation can be applied to calculate binding constants when analyzing interactions between this compound and enzymes like α-amylase . Colorimetric assays (e.g., iodine staining) are less specific but useful for rapid screening of starch-derived oligosaccharides.

Basic Research Question: How is this compound synthesized for laboratory use, and what purity standards are required?

Methodological Answer:
this compound is enzymatically synthesized using α-amylase or glucoamylase under controlled hydrolysis of starch substrates. Post-synthesis purification involves size-exclusion chromatography or membrane filtration to isolate the hexameric form. Purity validation requires NMR spectroscopy for structural confirmation and HPLC for quantifying oligosaccharide homogeneity (≥98% purity is typical for experimental reproducibility) . Note that residual glucose or maltopentaose impurities can skew enzymatic activity assays.

Advanced Research Question: What experimental design considerations are critical when studying this compound-protein binding interactions?

Methodological Answer:
Binding studies require:

  • Buffer selection : Use low-ionic-strength buffers to minimize nonspecific interactions.
  • Equilibrium dialysis or isothermal titration calorimetry (ITC) to measure binding affinities.
  • Control for solvent effects : this compound solubility in aqueous solutions varies with temperature; pre-saturate buffers to avoid precipitation artifacts.
    Refer to Figure A.6 in for a Benesi-Hildebrand plot example. For channel protein studies (e.g., porins), single-channel conductance measurements with planar lipid bilayers can reveal this compound-induced pore-blocking effects .

Advanced Research Question: How do researchers resolve contradictions in this compound’s role as a substrate versus inhibitor in enzymatic assays?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, co-solvents, or enzyme isoforms). To address this:

  • Perform kinetic profiling under varied substrate/enzyme ratios.
  • Use competitive inhibition models (e.g., Lineweaver-Burk plots) to distinguish between substrate depletion and true inhibition.
  • Validate findings with structural data (e.g., X-ray crystallography of enzyme-maltohexaose complexes). For example, this compound may act as a competitive inhibitor in α-amylase assays at high concentrations due to active-site occupancy without hydrolysis .

Basic Research Question: What analytical techniques are used to characterize this compound’s structural stability under varying temperatures?

Methodological Answer:

  • Differential scanning calorimetry (DSC) : Measures glass transition temperatures and thermal degradation profiles.
  • Circular dichroism (CD) spectroscopy : Detects conformational changes in aqueous solutions.
  • Dynamic light scattering (DLS) : Monitors aggregation behavior at elevated temperatures.
    Ensure sample degassing to avoid bubble formation, which can distort DSC and DLS readings.

Advanced Research Question: How can this compound be leveraged to study membrane transport mechanisms in bacterial porins?

Methodological Answer:
this compound’s hydrodynamic radius (~0.45 nm) makes it a probe for estimating porin channel dimensions. Experimental steps include:

Incorporate purified porins into planar lipid bilayers.

Measure single-channel conductance before/after adding this compound.

Analyze conductance reduction to infer channel size and this compound permeability.
As shown in , this compound reduces P66 porin conductance by 80–90%, indicating partial pore blockage .

Basic Research Question: What statistical methods are appropriate for analyzing this compound production yield data with high variability?

Methodological Answer:

  • ANOVA : To compare yields across multiple enzymatic batches or reaction conditions.
  • Principal component analysis (PCA) : Identifies variables (e.g., pH, temperature) contributing most to variability.
  • Outlier detection : Use Grubbs’ test to exclude anomalous data points caused by contamination or instrument error.
    Always report confidence intervals (e.g., 95% CI) to contextualize variability .

Advanced Research Question: How do researchers validate this compound’s bioactivity in food science applications without conflating it with other oligosaccharides?

Methodological Answer:

  • Comparative studies : Use this compound alongside maltopentaose or maltoheptaose in shelf-life assays (e.g., bread staling tests).
  • Enzyme specificity controls : Employ α-amylase mutants with altered substrate selectivity.
  • Sensory evaluation panels : Blind-taste studies to isolate this compound’s impact on texture and moisture retention.
    Refer to for a case study on wheat bread quality improvement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.